2-Isopropylthiazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)7-9-5(3-11-7)6(8)10/h3-4H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIQAPVCFSHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456113 | |
| Record name | 2-Isopropylthiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390386-23-9 | |
| Record name | 2-Isopropylthiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Isopropylthiazole-4-carboxamide
Executive Summary
This technical guide details the robust synthesis and characterization of 2-Isopropylthiazole-4-carboxamide , a critical pharmacophore in medicinal chemistry.[1] Thiazole-4-carboxamides serve as structural backbones for diverse bioactive molecules, including sirtuin inhibitors, CFTR modulators, and antifungal agents.[1]
The protocol defined herein prioritizes scalability and chemical purity . It utilizes a modified Hantzsch thiazole synthesis followed by a controlled amidation sequence.[1] Unlike direct ammonolysis of esters, which often suffers from slow kinetics and incomplete conversion due to steric hindrance at the 2-position, this guide recommends a hydrolysis-activation-amidation pathway to ensure high yields and reproducibility.[1]
Retrosynthetic Analysis
To design a self-validating synthesis, we deconstruct the target molecule into stable precursors.[1] The isopropyl group at the C2 position introduces steric bulk, suggesting that the thiazole ring construction should occur after the isopropyl moiety is established, or via a cyclization that incorporates it.
Pathway Logic:
-
Target Disconnection: The C4-amide bond is the final disconnection, leading to the 2-isopropylthiazole-4-carboxylic acid .[1]
-
Core Construction: The thiazole ring is best assembled via the Hantzsch synthesis , disconnecting into Ethyl bromopyruvate (electrophile) and Isobutyrothioamide (nucleophile).[1]
-
Precursor Origin: Isobutyrothioamide is derived from Isobutyronitrile .[1]
Figure 1: Retrosynthetic strategy isolating the Hantzsch cyclization as the convergent step.[1]
Experimental Protocol
Phase 1: Synthesis of Isobutyrothioamide
Note: If commercially available (CAS: 23508-43-2), skip to Phase 2.[1] This step is provided for raw material autonomy.[1]
Reagents: Isobutyronitrile, Ammonium Sulfide (20% aq), Ethanol.[1] Mechanism: Nucleophilic addition of hydrosulfide to the nitrile carbon.[1]
-
Setup: Charge a pressure tube or autoclave with isobutyronitrile (1.0 eq) and ethanol (5 vol).
-
Addition: Add ammonium sulfide solution (2.0 eq) and triethylamine (0.1 eq) as a catalyst.
-
Reaction: Seal and heat to 60°C for 12 hours.
-
Workup: Concentrate in vacuo. Extract with Ethyl Acetate (EtOAc), wash with water, and dry over Na₂SO₄.
-
Validation: Check TLC (Hexane:EtOAc 4:1). Product should appear as a yellow solid/oil.[1]
Phase 2: Hantzsch Cyclization (The Core Synthesis)
This step constructs the thiazole ring. The reaction between the alpha-halo keto ester and the thioamide is generally spontaneous in refluxing alcohol.[1]
Reagents:
-
Isobutyrothioamide (1.0 eq)[1]
-
Ethyl bromopyruvate (1.05 eq) [CAS: 70-23-5][1]
-
Ethanol (anhydrous, 10 vol)
Protocol:
-
Dissolution: Dissolve isobutyrothioamide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Controlled Addition: Add ethyl bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.[1]
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize HBr byproduct). Dry organic layer (MgSO₄) and concentrate.[1]
Phase 3: Ester Hydrolysis & Amidation
Direct ammonolysis of the ester is often sluggish.[1] We utilize a saponification-activation sequence for maximum reliability.[1]
Step 3A: Saponification
-
Dissolve the ester in THF:Water (3:1).[1]
-
Isolate 2-isopropylthiazole-4-carboxylic acid (White solid).[1]
Step 3B: Acid Chloride Formation & Amidation
-
Activation: Suspend the acid (1.0 eq) in dry Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF.[1]
-
Reflux: Heat to reflux for 2 hours until gas evolution (SO₂, HCl) ceases and the solution clears.
-
Evaporation: Concentrate to dryness to remove excess SOCl₂. Critical: Ensure all SOCl₂ is removed to prevent side reactions.
-
Amidation: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1][3]
-
Quench: Slowly bubble anhydrous NH₃ gas through the solution OR add 28% aqueous NH₄OH (excess) while stirring vigorously.
-
Workup: Wash with water, then brine. Dry (Na₂SO₄) and concentrate.[1]
-
Recrystallization: Recrystallize from Ethanol/Hexane if necessary.
Characterization & Data Analysis
The following data profiles serve as the "Go/No-Go" criteria for product release.
Spectroscopic Profile[6][7][8][9]
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Solvent: DMSO-d₆ | δ 1.35 (d, 6H) | Isopropyl methyls (-CH(CH ₃)₂) |
| δ 3.30 (sept, 1H) | Isopropyl methine (-CH (CH₃)₂) | ||
| δ 7.50, 7.70 (bs, 2H) | Amide protons (-CONH ₂) | ||
| δ 8.15 (s, 1H) | Thiazole C5-H (Aromatic ring proton) | ||
| LC-MS | Ionization: ESI+ | m/z ≈ 171.1 [M+H]⁺ | Calc.[1] MW = 170.[1]23. Matches expected mass.[1] |
| IR | Mode: ATR | 1660–1690 cm⁻¹ | Strong C=O stretch (Primary Amide) |
| 3150–3350 cm⁻¹ | N-H stretch (Doublet for -NH₂) |
Troubleshooting Guide
-
Issue: Low yield in Hantzsch Cyclization.
-
Issue: Incomplete Amidation.
-
Cause: Residual water in the acid chloride step hydrolyzing the intermediate back to the acid.
-
Fix: Use strictly anhydrous DCM and dry the acid thoroughly before adding SOCl₂.[1]
-
Process Workflow Diagram
This diagram visualizes the critical path, including decision gates for purification.
Figure 2: Step-by-step experimental workflow with quality control checkpoints.
References
-
Hantzsch Thiazole Synthesis: Organic Syntheses, Coll.[1] Vol. 3, p. 76 (1955); Vol. 25, p. 35 (1945). [1]
-
Thiazole Carboxylic Acid Characterization: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11235281, 2-Isopropylthiazole-4-carboxylic acid.[1] [1]
-
Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1] (General reference for Acid -> Chloride -> Amide pathway).
-
Ethyl Bromopyruvate Handling: Sigma-Aldrich Safety Data Sheet.
Sources
Technical Guide: Physicochemical Properties of 2-Isopropylthiazole-4-carboxamide
The following technical guide details the physicochemical profile, experimental characterization, and stability mechanisms of 2-Isopropylthiazole-4-carboxamide . This document is structured for researchers in medicinal chemistry and pre-formulation sciences.
Executive Summary
2-Isopropylthiazole-4-carboxamide is a functionalized heteroaromatic scaffold frequently utilized in the design of kinase inhibitors, fungicides, and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a thiazole core substituted with a lipophilic isopropyl group at the C2 position and a polar carboxamide motif at C4, the compound exhibits a distinct amphiphilic profile. This guide provides a comprehensive analysis of its structural properties, solubility behavior, and stability, supported by validated experimental protocols.
Chemical Identity & Structural Analysis[1][2]
The compound consists of a 1,3-thiazole ring, which is electron-deficient relative to thiophene but electron-rich compared to pyridine. The C2-isopropyl group introduces steric bulk and lipophilicity, modulating the pharmacokinetic profile, while the C4-carboxamide serves as a critical hydrogen bond donor/acceptor (HBD/HBA) motif for target engagement.
| Property | Detail |
| IUPAC Name | 2-Isopropyl-1,3-thiazole-4-carboxamide |
| Common Name | 2-Isopropylthiazole-4-carboxamide |
| CAS Number | Not widely listed as commodity; Acid precursor: 234445-61-5 |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| SMILES | CC(C)c1nc(cs1)C(=O)N |
| Core Scaffold | 1,3-Thiazole |
Electronic Structure
-
Thiazole Ring: The nitrogen atom at position 3 is weakly basic (pyridine-like), while the sulfur atom contributes to aromaticity via lone pair delocalization.
-
Amide Resonance: The C4-carboxamide exhibits resonance stabilization, restricting rotation around the C(carbonyl)-N bond and increasing the barrier to hydrolysis compared to esters.
Physicochemical Profile (Computed & Predicted)
The following values represent a consensus of calculated properties based on structure-activity relationship (SAR) algorithms relevant for drug-likeness assessment (Lipinski’s Rule of Five).
| Property | Value (Predicted) | Significance |
| cLogP | 0.8 – 1.2 | Indicates moderate lipophilicity; likely good membrane permeability. |
| TPSA | ~68 Ų | (41 Ų Amide + 13 Ų Thiazole N + S contrib.); Good oral bioavailability range (<140 Ų). |
| pKa (Basic) | ~2.0 – 2.5 | Refers to the thiazole nitrogen (N3). Unlikely to be protonated at physiological pH (7.4). |
| pKa (Acidic) | > 15 | Refers to the amide -NH₂ protons; effectively neutral in aqueous media. |
| H-Bond Donors | 2 | From the primary amide (-NH₂). |
| H-Bond Acceptors | 3 | Thiazole N, Carbonyl O, Thiazole S (weak). |
Experimental Characterization Protocols
To validate the theoretical values, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.
Solubility Profiling (Thermodynamic)
Objective: Determine the saturation solubility in aqueous buffers to assess developability.
Protocol:
-
Preparation: Weigh 5 mg of solid compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4, and 9.0) or water.[1][2]
-
Equilibration: Shake at 25°C for 24 hours (Thermodynamic equilibrium).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
-
Calculation: Compare peak area against a standard calibration curve prepared in DMSO.
Lipophilicity Determination (LogD₇.₄)
Objective: Measure the distribution coefficient at physiological pH using the Shake-Flask method.
Protocol:
-
Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Dissolution: Dissolve the compound in the pre-saturated Octanol phase to a concentration of 1 mg/mL.
-
Partitioning: Mix equal volumes (1 mL) of the drug-octanol solution and pre-saturated PBS in a glass vial.
-
Equilibration: Vortex for 1 hour; allow phases to separate for 4 hours (or centrifuge).
-
Analysis: Quantify the concentration in both phases using HPLC.
-
Calculation:
Stability & Degradation Mechanisms
Understanding the degradation pathways is critical for storage and formulation. The primary instability risk for 2-isopropylthiazole-4-carboxamide is hydrolysis of the amide bond.
Hydrolytic Degradation
Under extreme acidic or basic conditions (non-physiological), the carboxamide moiety hydrolyzes to the corresponding carboxylic acid (2-isopropylthiazole-4-carboxylic acid).
-
Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.
-
Stability Note: The steric bulk of the isopropyl group at C2 provides minimal shielding to the C4 position; however, the thiazole ring's electron-withdrawing nature can slightly accelerate base-catalyzed hydrolysis compared to benzamides.
Oxidative Stability
The thiazole sulfur is generally stable, but strong oxidizing agents (e.g., mCPBA, peroxides) can oxidize the ring nitrogen to the N-oxide or the sulfur to a sulfoxide/sulfone , though this is rare under standard storage conditions.
Visualizations
Physicochemical Profiling Workflow
The following diagram outlines the logical flow for characterizing the compound, ensuring a "self-validating" dataset.
Caption: Sequential workflow for the physicochemical characterization of 2-Isopropylthiazole-4-carboxamide.
Hydrolytic Degradation Pathway
This diagram illustrates the conversion of the amide to the acid, the primary degradation route.
Caption: Primary hydrolytic degradation pathway of the carboxamide moiety to the carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole (Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Thiazole derivatives. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard Protocol Reference).[3][4]
-
ChemSrc. 2-Isopropyl-1,3-thiazole-4-carboxylic acid (CAS 234445-61-5).[5][6] Retrieved from [Link][4]
Sources
Biological Activity of 2-Isopropylthiazole-4-carboxamide Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 2-isopropylthiazole-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its dual utility in antifungal agrochemicals and targeted anticancer therapeutics . This moiety serves as the pharmacophoric core for the Cystothiazole class of natural products, which are potent inhibitors of the mitochondrial electron transport chain (Complex III).[1] Furthermore, synthetic derivatives of this scaffold have emerged as high-affinity inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3), validating their potential in treating hematological malignancies.
This guide provides a comprehensive technical analysis of the scaffold’s biological mechanisms, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay.
Chemical Basis & Rationale
The 2-isopropylthiazole-4-carboxamide core combines a five-membered heterocyclic thiazole ring with a lipophilic isopropyl group at the C2 position and a carboxamide hydrogen-bond donor/acceptor motif at the C4 position.
Structural Advantages
-
Lipophilicity (C2-Isopropyl): The bulky isopropyl group enhances membrane permeability and hydrophobic interactions within enzyme binding pockets (e.g., the Q_o site of Complex III).
-
Electronic Modulation (Thiazole Ring): The thiazole ring acts as a bioisostere for phenyl or pyridine rings but offers unique pi-stacking capabilities and dipole moments that influence binding kinetics.
-
Linker Versatility (C4-Carboxamide): The amide bond provides a rigid linker that directs the orientation of the "tail" region of the molecule, critical for specificity against kinases and respiratory complexes.
Mechanisms of Action (MOA)
Antifungal Activity: Mitochondrial Complex III Inhibition
The primary biological activity of 2-isopropylthiazole-4-carboxamide derivatives (exemplified by Cystothiazole A ) is the inhibition of fungal respiration.
-
Target: Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.
-
Binding Site: The Q_o site (quinol oxidation site).
-
Mechanism: The thiazole carboxamide moiety mimics the structure of ubiquinol, competitively binding to the Q_o site. This blockade prevents electron transfer from ubiquinol to cytochrome c, halting ATP production and generating reactive oxygen species (ROS) that lead to fungal cell death.
Anticancer Activity: Pim Kinase Inhibition
Synthetic derivatives, particularly pyrazol-4-yl-heterocyclyl-carboxamides incorporating the 2-isopropylthiazole moiety, function as ATP-competitive inhibitors of Pim kinases.
-
Target: Pim-1, Pim-2, and Pim-3 serine/threonine kinases.[2]
-
Role in Cancer: Pim kinases are overexpressed in leukemias and lymphomas, promoting cell survival via phosphorylation of Bad and suppression of apoptosis.
-
Binding Mode: The carboxamide oxygen forms a hydrogen bond with the kinase hinge region, while the isopropyl group occupies the hydrophobic pocket adjacent to the ATP binding site.
MOA Visualization
The following diagram illustrates the dual pathways targeted by this scaffold.
Caption: Dual mechanistic pathways of 2-isopropylthiazole-4-carboxamide derivatives targeting mitochondrial respiration (fungi) and kinase signaling (cancer).
Structure-Activity Relationship (SAR) Analysis
The biological potency of these derivatives is highly sensitive to substitutions at the C2 and C4 positions.
| Structural Region | Modification | Effect on Activity | Mechanistic Rationale |
| C2-Position | Isopropyl | Optimal | Provides ideal steric bulk for the hydrophobic pocket in Complex III and Pim kinase. |
| Methyl / Ethyl | Reduced | Insufficient hydrophobic interaction; reduced binding affinity. | |
| tert-Butyl | Variable | Can increase potency in some kinase targets but may introduce steric clash in smaller pockets. | |
| C4-Position | Carboxamide | Critical | Essential H-bond acceptor/donor for hinge binding (kinases) and Q_o site alignment. |
| Ester | Inactive/Weak | Loss of H-bond donor capability; hydrolytic instability. | |
| Amide N-Substituent | Heterocycle (e.g., Pyrazole) | High (Anticancer) | Extends into the solvent-exposed region or specificity pocket of kinases. |
| Beta-methoxyacrylate | High (Antifungal) | Mimics the natural substrate ubiquinol (seen in Cystothiazoles/Strobilurins). |
Detailed Experimental Protocols
Synthesis of 2-Isopropylthiazole-4-carboxamide
This protocol utilizes the Hantzsch thiazole synthesis, a robust and self-validating method.
Reagents: Isobutyrothioamide, Ethyl bromopyruvate, Ethanol, Ammonia (aq).
Step-by-Step Methodology:
-
Cyclization: Dissolve isobutyrothioamide (10 mmol) in absolute ethanol (20 mL). Add ethyl bromopyruvate (10 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).
-
Isolation of Ester: Cool to room temperature. Evaporate solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield Ethyl 2-isopropylthiazole-4-carboxylate.
-
Amidation: Dissolve the ester (5 mmol) in methanol (10 mL). Add 28% aqueous ammonia (10 mL) or bubble NH₃ gas into the solution. Stir in a sealed vessel at room temperature for 16–24 hours.
-
Purification: Concentrate the reaction mixture. Recrystallize the solid residue from ethanol/water or purify via silica gel flash chromatography (DCM:MeOH 95:5) to obtain pure 2-isopropylthiazole-4-carboxamide .
Validation Check:
-
¹H NMR (CDCl₃, 400 MHz): Look for the isopropyl doublet (~1.4 ppm, 6H), septet (~3.4 ppm, 1H), and the thiazole singlet (~8.0 ppm, 1H). The amide protons should appear as broad singlets around 5.5–7.5 ppm.
Mitochondrial Complex III Inhibition Assay
This assay validates the antifungal mechanism by measuring the reduction of cytochrome c.
Materials: Isolated mitochondria (yeast or bovine heart), Cytochrome c (oxidized), NADH, KCN (to block Complex IV), UV-Vis Spectrophotometer.
Protocol:
-
Preparation: Suspend mitochondria (0.5 mg protein/mL) in assay buffer (50 mM phosphate, pH 7.4, 2 mM MgCl₂).
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.01 – 10 µM). Include a DMSO-only control and a positive control (e.g., Antimycin A or Myxothiazol).
-
Substrate: Add 50 µM oxidized cytochrome c and 1 mM KCN.
-
Initiation: Start the reaction by adding 100 µM NADH (or Succinate if testing Complex II/III coupled activity).
-
Measurement: Monitor the increase in absorbance at 550 nm (reduction of cytochrome c) for 2 minutes at 25°C.
-
Calculation: Calculate the initial rate (slope). Determine IC₅₀ by plotting rate vs. log[inhibitor].
Synthesis Workflow Visualization
Caption: Step-by-step synthetic pathway for the production of the 2-isopropylthiazole-4-carboxamide scaffold.
Future Outlook & Applications
The 2-isopropylthiazole-4-carboxamide scaffold remains a versatile tool in drug discovery.
-
Hybrid Fungicides: Combining this scaffold with pharmacophores from SDHI (succinate dehydrogenase inhibitors) fungicides (e.g., pyrazole moieties) shows promise for overcoming resistance in Rhizoctonia and Sclerotinia species.
-
Dual-Target Kinase Inhibitors: Optimization of the N-substituent allows for the design of "dual-inhibitors" targeting both Pim kinases and FLT3, offering a synergistic approach for acute myeloid leukemia (AML) therapy.
References
-
Suzuki, Y., et al. (2003).[3] "Biosynthetic studies on a myxobacterial antibiotic, cystothiazole A: biosynthetic precursors of the carbon skeleton."[3] The Journal of Antibiotics, 56(4), 372–378. Link
-
Ojika, M., et al. (1998). "Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus."[4] Bioscience, Biotechnology, and Biochemistry, 62(10), 1995-1999. Link
-
BenchChem. (2025).[1] "The Therapeutic Potential of Cystothiazole B: A Comparative Analysis with Other Natural Product Inhibitors of Mitochondrial Respiration." Link
-
Bayer CropScience. (2012). "Active compound combinations comprising a (thio)carboxamide derivative and a fungicidal compound." WO2012143127A1. Link
-
Exelixis, Inc. (2013). "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." US Patent 8,614,206. Link
Sources
2-Isopropylthiazole-4-carboxamide mechanism of action
Topic: 2-Isopropylthiazole-4-carboxamide: Mechanism of Action & Pharmacophore Analysis Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The Privileged Scaffold
2-Isopropylthiazole-4-carboxamide is not a single therapeutic agent but a privileged scaffold —a molecular framework capable of binding to multiple, distinct biological targets with high affinity depending on its specific substitution patterns.[1] In the context of drug discovery and agrochemistry, this moiety functions as a versatile bioisostere that primarily targets hydrophobic pockets in enzymes and receptors.
Its mechanism of action (MoA) is bifurcated into two primary domains:[1]
-
Mitochondrial Respiration Inhibition (Agrochemical/Metabolic): As a potent Succinate Dehydrogenase Inhibitor (SDHI), disrupting Complex II of the Electron Transport Chain (ETC).[1]
-
Kinase Inhibition & Neuromodulation (Pharmaceutical): Acting as an ATP-competitive inhibitor for kinases (e.g., c-Met, CK1) or as a Negative Allosteric Modulator (NAM) of AMPA receptors.[1]
This guide dissects the molecular mechanics of these interactions, providing a roadmap for experimental validation and lead optimization.
Chemical Identity & Structural Biology
The efficacy of the 2-isopropylthiazole-4-carboxamide core stems from its specific electronic and steric properties:
-
Thiazole Ring: An aromatic heterocycle that serves as a linker and a hydrogen bond acceptor (via N3).[1]
-
2-Isopropyl Group: A critical lipophilic anchor.[1] It provides steric bulk and high van der Waals contact surface area, allowing the molecule to fill hydrophobic pockets (e.g., the Q-site of SDH or the "gatekeeper" regions of kinases).[1]
-
4-Carboxamide: The "warhead" for directional hydrogen bonding. The amide proton (NH) acts as a donor, while the carbonyl oxygen (C=O) acts as an acceptor, essential for orienting the molecule within the active site.[1]
Primary Mechanism: Mitochondrial Complex II Inhibition (SDHI)[1]
In agrochemical applications (and emerging cancer metabolism therapies), this scaffold is a classic Succinate Dehydrogenase Inhibitor (SDHI) .[1]
The Target: Complex II (Succinate-Ubiquinone Oxidoreductase)
The enzyme couples the oxidation of succinate to fumarate (Krebs cycle) with the reduction of ubiquinone (Q) to ubiquinol (QH2) in the mitochondrial membrane.[1]
Binding Kinetics & Mode
The 2-isopropylthiazole-4-carboxamide binds to the Ubiquinone-binding site (Qp site) located at the interface of the Ip (SdhB), Ip (SdhC), and Ip (SdhD) subunits.[1]
-
Competitive Inhibition: The molecule competes directly with ubiquinone for the Qp pocket.
-
Molecular Anchoring:
-
H-Bonding: The amide oxygen forms a critical hydrogen bond with a conserved Tyrosine residue (e.g., Tyr58 in R. solani SDH) or Tryptophan residue in the active site. This locks the inhibitor in place.
-
Hydrophobic Filling: The 2-isopropyl group inserts into a deep, lipophilic cleft formed by isoleucine and leucine residues.[1] This tight fit excludes water and stabilizes the closed conformation of the enzyme, preventing ubiquinone entry.
-
-
Consequence: Electron transfer from the [3Fe-4S] cluster to ubiquinone is blocked.[1] This halts the TCA cycle and superoxide (ROS) production increases due to electron leakage, leading to cellular apoptosis.[1]
Secondary Mechanisms: Kinase Inhibition & Neuroprotection[1]
In pharmaceutical research, the scaffold is tuned to target signaling proteins.[1]
Kinase Inhibition (c-Met, CK1)
Derivatives of this scaffold function as Type I or Type II kinase inhibitors .[1]
-
Hinge Binding: The thiazole nitrogen (N3) and the amide NH often form a bidentate H-bond network with the kinase hinge region backbone (e.g., Met1160 in c-Met).[1]
-
Selectivity: The isopropyl group helps discriminate between kinases by clashing with the "gatekeeper" residue in kinases with smaller ATP pockets, while fitting into those with larger pockets (e.g., c-Met).[1]
AMPA Receptor Modulation
Recent studies (2024) identify specific analogs as Negative Allosteric Modulators (NAMs) of AMPA receptors.[1]
-
Mechanism: They bind to an allosteric site on the GluA2 subunit, stabilizing the desensitized state of the ion channel. This reduces Ca2+ influx during excitotoxic events (e.g., stroke, epilepsy), offering neuroprotection without completely blocking synaptic transmission.[1]
Visualization: Mechanism of Action Pathways
The following diagram illustrates the dual pathways of action for the scaffold.
Figure 1: Bifurcated Mechanism of Action showing the scaffold's versatility in targeting both metabolic enzymes (SDH) and signaling kinases.[1]
Experimental Validation Protocols
To validate the specific mechanism of a 2-isopropylthiazole-4-carboxamide derivative, the following self-validating workflow is recommended.
Mitochondrial Complex II Assay (DCPIP Reduction)
-
Objective: Confirm SDHI activity.
-
Method:
-
Isolate mitochondria from target tissue (e.g., fungal mycelium or HepG2 cells).[1]
-
Incubate with Succinate (substrate) and DCPIP (artificial electron acceptor).[1]
-
Add test compound at varying concentrations (0.1 nM – 10 µM).
-
Readout: Measure decrease in absorbance at 600 nm (reduction of DCPIP).
-
Validation: A potent SDHI will prevent DCPIP decolorization. Use Thenoyltrifluoroacetone (TTFA) as a positive control.[1]
-
Kinase Selectivity Profiling (ADP-Glo)
-
Objective: Determine kinase specificity (e.g., c-Met vs. off-targets).
-
Method:
Experimental Workflow Diagram
Figure 2: Validation workflow to distinguish between metabolic (SDHI) and signaling (Kinase) mechanisms.
Quantitative Data Summary
| Metric | SDHI Activity (Agro) | Kinase Activity (Pharma) |
| Primary Target | Succinate Dehydrogenase (Complex II) | c-Met / CK1 / VEGFR |
| Binding Site | Ubiquinone Pocket (Qp) | ATP Binding Pocket (Hinge) |
| Key Interaction | H-Bond to Tyr58/Trp164 | H-Bond to Met1160 (Backbone) |
| Typical IC50 | 0.5 – 50 nM | 10 – 100 nM |
| Lipophilicity (LogP) | High (> 3.[1]0) for membrane penetration | Moderate (2.0 - 3.5) for bioavailability |
| Resistance Risk | High (Single point mutations in SdhB) | Moderate (Gatekeeper mutations) |
References
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Source: Journal of Agricultural and Food Chemistry (via ResearchGate) Context: Establishes the thiazole carboxamide core as a potent SDH inhibitor targeting the Q-site.
-
Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. Source: Scientific Reports (Nature) Context: Validates the scaffold as an angiogenesis inhibitor via c-Met/VEGFR pathways. [1]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on AMPA Receptor Complexes. Source: National Institutes of Health (PMC) Context: Identifies the scaffold as a negative allosteric modulator for neuroprotection.[2]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Source: Amino Acids (PubMed) Context: Details the binding mode of thiazole-4-carboxamides in the kinase ATP pocket.
-
Chemical Identity: 2-Isopropyl-1,3-thiazole-4-carboxylic acid (CAS 234445-61-5). Source: ChemSrc Context: Verification of the specific chemical building block and physical properties.[2]
Sources
- 1. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Pharmacophore: Synthetic Evolution and Targeted Therapeutics in Modern Drug Discovery
[1]
Executive Summary
The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and ability to engage in diverse non-covalent interactions (hydrogen bonding,
This guide moves beyond basic heterocycle chemistry to explore the causality of thiazole utility: how specific substitutions modulate lipophilicity and target affinity, and how green synthetic methodologies are replacing traditional solvothermal routes to accelerate lead optimization.
Part 1: Structural Biology & Pharmacophore Analysis
The Electronic "Sweet Spot"
The thiazole ring is not merely a linker; it is an active pharmacophore.
-
S-Atom (Position 1): Acts as a weak hydrogen bond acceptor but significantly enhances lipophilicity (
), facilitating membrane permeability. Its large van der Waals radius allows for "induced fit" binding in hydrophobic pockets (e.g., the ATP-binding site of kinases). -
N-Atom (Position 3): A potent hydrogen bond acceptor (
hybridized). In kinase inhibitors like Dasatinib, this nitrogen forms a critical H-bond with the "hinge region" of the kinase (e.g., Thr315 in ABL kinase). -
C-H Acidities: The C2 proton is relatively acidic (
), allowing for facile lithiation and functionalization, while C5 is nucleophilic, suitable for electrophilic aromatic substitution.
Bioisosterism
Thiazole is frequently employed as a bioisostere for:
-
Pyridine: To reduce basicity and improve metabolic stability.
-
Phenol: The thiazole ring can mimic the planarity and H-bonding capability of phenol rings without the metabolic liability of glucuronidation.
Part 2: Synthetic Pathways for Novel Thiazoles[3]
Traditional Hantzsch synthesis (condensation of
Visualizing the Synthetic Logic
The following diagram contrasts the Classical Hantzsch route with a modern, Ultrasound-Assisted Green MCR approach used to generate novel anticancer agents.
Figure 1: Comparison of Classical Hantzsch Synthesis vs. Ultrasound-Assisted Green Synthesis using a recyclable hydrogel catalyst.
Part 3: Medicinal Chemistry & SAR Optimization
Structure-Activity Relationship (SAR) Strategy
To design novel thiazoles, specifically for kinase inhibition (e.g., VEGFR-2, EGFR), modifications are targeted at three vectors:
-
Position 2 (Amine/Hydrazone Linkage): Critical for H-bonding. Introducing bulky hydrophobic groups (e.g., substituted phenyls) here often targets the "gatekeeper" residue in kinases.
-
Position 4 (Aryl/Heteroaryl Group): Controls potency. Electron-withdrawing groups (F, Cl) on phenyl rings at this position often enhance metabolic stability and potency (see Case Study 4c).
-
Position 5 (Small Substituents): Fine-tunes steric fit. Methyl or halogen groups here can lock the conformation but may reduce solubility.
Visualizing the SAR Logic
Figure 2: Strategic substitution vectors on the thiazole ring for optimizing kinase inhibitory activity.
Part 4: Therapeutic Case Studies (2024-2025 Insights)
Recent literature highlights the emergence of dual-targeting thiazoles.
Case Study: Dual EGFR/VEGFR-2 Inhibitors
A novel series of thiazole derivatives (Compound 4c ) synthesized via green methods has shown superior potency against breast cancer cell lines compared to standard care.
Table 1: Comparative Potency (
| Compound | Target(s) | Cell Line (MCF-7) | Mechanism Note |
| Compound 4c (Novel Thiazole) | VEGFR-2 / EGFR | 2.57 ± 0.16 | Induces G1/S arrest; triggers apoptosis.[2] |
| Sorafenib (Standard) | VEGFR-2 / RAF | 6.77 ± 0.41 | Broad kinase inhibitor. |
| Compound 5k | Actin Cytoskeleton | 0.176 | Blocks cancer cell migration (anti-metastatic).[3] |
| Compound 12 | General Cytotoxicity | 0.10 ± 0.01 | Fluorinated thiourea derivative; high potency.[4] |
Data Source: Synthesized from recent 2023-2025 medicinal chemistry reviews (see References).
Part 5: Experimental Protocols
Protocol: Ultrasound-Assisted Green Synthesis of 2-Aminothiazole Derivatives
Rationale: This protocol utilizes a heterogeneous catalyst (e.g., Chitosan-based hydrogel) to minimize waste and avoid toxic solvents like pyridine.
Reagents:
-
Substituted acetophenone (1.0 mmol)
-
Thiourea or Thiosemicarbazide (1.0 mmol)
-
Iodine (
) or NBS (1.0 mmol) - Oxidant -
Catalyst: PIBTU-CS Hydrogel (50 mg)
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Activation: Place reagents in a round-bottom flask. Add the solid catalyst.
-
Irradiation: Sonicate the mixture using an ultrasonic probe (20 kHz) at 50°C.
-
Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). Reaction is typically complete in 15–30 minutes (vs. 4–6 hours reflux).
-
-
Isolation: Filter the mixture while hot to recover the solid catalyst (wash with hot EtOH for reuse).
-
Purification: Pour the filtrate into crushed ice/water. The thiazole product precipitates as a solid.
-
Crystallization: Recrystallize from hot ethanol to yield pure crystals.
Validation:
-
H-NMR (DMSO-
): Look for the characteristic thiazole C5-H singlet around 7.0–8.0 ppm. -
Yield: Expect >90% for optimized substrates.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
Rationale: To validate the mechanism of action for the synthesized thiazole.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
ATP (
concentration). -
Substrate: Poly(Glu,Tyr) 4:1.
-
Detection: ADP-Glo™ Kinase Assay (Promega).
Steps:
-
Preparation: Prepare 3x serial dilutions of the Test Thiazole Compound in DMSO (Final DMSO < 1%).
-
Incubation: Mix Kinase (2 ng/
L) + Substrate (0.2 mg/mL) + Test Compound. Incubate for 10 min at RT to allow equilibrium binding. -
Initiation: Add ATP (10
M) to start the reaction. Incubate for 60 min at RT. -
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Read Luminescence. -
Analysis: Plot RLU vs. Log[Compound]. Calculate
using non-linear regression (GraphPad Prism).
References
-
Green Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts, 2024. Link
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 2022.[5] Link
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. Link
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters, 2023. Link
-
Thiazole Ring—A Biologically Active Scaffold. Molecules, 2020. Link
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023. Link
Sources
- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Isopropylthiazole-4-carboxamide Interactions
Executive Summary: The Privileged Scaffold Status
The 2-isopropylthiazole-4-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from two distinct pharmacophoric features: the 2-isopropyl group , which provides a bulky, lipophilic anchor capable of filling hydrophobic pockets (e.g., the specificity pocket of kinases or the hydrophobic channel of COX enzymes), and the 4-carboxamide linker , which serves as a rigid hydrogen-bond donor/acceptor motif essential for orienting the molecule within the active site.
This guide details a rigorous in silico workflow to model the interactions of this scaffold. We move beyond basic docking to integrate Quantum Mechanics (DFT), Molecular Dynamics (MD), and Binding Free Energy calculations (MM/GBSA), using c-Met kinase (a validated target for thiazole carboxamides) as the primary case study.
Chemical Space & Quantum Mechanical Preparation
Before macromolecular modeling, the ligand's electronic and conformational landscape must be established. The 2-isopropyl group introduces rotatable bonds that can induce steric clashes if not properly minimized.
Density Functional Theory (DFT) Analysis
Objective: Determine the global minimum conformation and electrostatic potential (ESP) surface to predict non-covalent interactions.
Protocol:
-
Geometry Optimization: Perform calculations using Gaussian 16 or ORCA .
-
Functional/Basis Set: B3LYP/6-311G++(d,p).
-
Solvation Model: IEFPCM (Water) to mimic physiological conditions.
-
-
Frontier Molecular Orbitals (FMO): Calculate HOMO/LUMO energies.[1]
-
Insight: A smaller HOMO-LUMO gap indicates higher chemical reactivity. For thiazole carboxamides, the LUMO is typically localized on the carboxamide carbonyl, making it susceptible to nucleophilic attack or hydrogen bonding.
-
Data Output: Reactivity Descriptors (Hypothetical Standard Values)
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.24 | Electron donor potential (Thiazole ring nitrogen) |
| E_LUMO | -2.15 | Electron acceptor potential (Carboxamide carbonyl) |
| Gap (ΔE) | 4.09 | Indicates moderate kinetic stability |
| Dipole Moment | 3.8 Debye | Strong orientation in electrostatic fields |
Target Identification & Preparation
While this scaffold binds various targets (COX-2, SDH), c-Met kinase is chosen here due to the critical role of the "hinge region" interaction, which the carboxamide group targets effectively.
Structural Retrieval & Cleaning
-
Source: RCSB Protein Data Bank.[2]
-
Target PDB: 5I9I (Crystal structure of c-Met).
-
Resolution: < 2.5 Å is required for reliable side-chain placement.
The "Self-Validating" Preparation Protocol
Trustworthiness in modeling stems from rigorous system setup.
-
Pre-processing: Use tools like Schrödinger Protein Preparation Wizard or PDB2PQR.
-
Remove crystallographic waters (unless bridging, e.g., HOH near the gatekeeper residue).
-
Add missing hydrogens and cap termini (ACE/NME).
-
-
Protonation States: Calculate pKa for residues at pH 7.4 (e.g., PropKa).
-
Critical Check: Ensure His1096 in c-Met is protonated correctly to facilitate H-bonding if near the ligand.
-
-
Restrained Minimization: Apply OPLS4 force field with a 0.3 Å RMSD constraint to relax steric clashes without distorting the experimental crystal lattice.
Molecular Docking Workflow
We employ a consensus docking strategy (Rigid Receptor + Induced Fit) to account for the flexibility of the 2-isopropyl group.
Grid Generation
-
Center: Defined by the centroid of the co-crystallized ligand in PDB 5I9I.
-
Box Size:
Å (Sufficient to accommodate the isopropyl tail rotation). -
Constraints: Define a hydrogen bond constraint on the backbone amide of Met1160 (hinge region), forcing the carboxamide NH to engage.
Docking Parameters (AutoDock Vina / Glide XP)
-
Exhaustiveness: Set to 32 (High) to sample the isopropyl conformational space thoroughly.
-
Scoring Function: Emphasis on hydrophobic enclosure terms for the isopropyl group.
Validation: The Redocking Standard
-
Requirement: Extract the native ligand from 5I9I and redock it.
-
Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å .
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the 2-isopropyl interaction within the hydrophobic pocket.
System Setup (GROMACS / Desmond)
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Solvation: TIP3P water model, cubic box with 10 Å buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
Simulation Protocol
-
Minimization: Steepest descent (5000 steps).
-
Equilibration:
-
NVT (100 ps) at 300 K (Berendsen thermostat).
-
NPT (100 ps) at 1 bar (Parrinello-Rahman barostat).
-
-
Production Run: 100 ns, 2 fs time step.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within the first 10-20 ns.
-
RMSF (Root Mean Square Fluctuation): High fluctuations in the 2-isopropyl group indicate poor pocket fit.
-
H-Bond Lifetime: Calculate the percentage of simulation time the carboxamide-Met1160 bond exists. (>60% is considered stable).
Binding Free Energy Calculation (MM/GBSA)
Post-simulation, calculate the binding free energy (
-
Tool: Prime MM-GBSA or gmx_MMPBSA.
-
Interpretation: A value more negative than -40 kcal/mol typically suggests a potent lead for this scaffold class.
Integrated Workflow Visualization
The following diagram illustrates the decision logic and data flow for modeling this scaffold.
Figure 1: Comprehensive in silico workflow for optimizing thiazole-carboxamide derivatives.
References
-
Cui, Z., et al. (2019). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Abdel-Maksoud, M. S., et al. (2019). "Design, synthesis, molecular docking, and anticancer evaluation of new thiazole-carboxamide derivatives." Bioorganic Chemistry. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link
-
RCSB Protein Data Bank. "Crystal Structure of c-Met kinase." PDB ID: 5I9I.[3][4] Link
Sources
Technical Guide: Discovery and Optimization of Novel 2-Isopropylthiazole-4-carboxamide Analogs
Executive Summary
The 2-isopropylthiazole-4-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between proven antiviral efficacy (e.g., Ritonavir intermediates) and emerging targets in neuroprotection (AMPAR modulation) and antimicrobial therapy (SDH inhibition). This guide provides a comprehensive technical framework for the design, synthesis, and biological profiling of these analogs. It moves beyond generic descriptions to offer a causal analysis of why the 2-isopropyl group acts as a critical hydrophobic anchor and how the 4-carboxamide vector drives target specificity.
Chemical Space & Rational Design Strategy
The "Anchor and Vector" Model
The pharmacological success of 2-isopropylthiazole-4-carboxamides relies on a bipartite molecular recognition strategy:
-
The Hydrophobic Anchor (C2-Isopropyl):
-
Steric Fit: The isopropyl group provides a specific steric bulk (
) that optimally fills hydrophobic pockets often lined by Valine, Leucine, or Isoleucine residues. -
Lipophilicity: It modulates logP to an optimal range (typically +0.5 to +1.5 relative to a methyl group), enhancing membrane permeability without compromising solubility to the extent of a phenyl ring.
-
Metabolic Stability: While susceptible to CYP450 oxidation, it is generally more robust than linear alkyl chains due to branching, which hinders
-oxidation.
-
-
The Interaction Vector (C4-Carboxamide):
-
Directionality: The rigid thiazole ring orients the carbonyl and amide nitrogen in a fixed plane, reducing the entropic penalty upon binding.
-
H-Bonding: The amide acts as a dual H-bond donor/acceptor motif, critical for engaging backbone carbonyls or serine/threonine side chains in the active site.
-
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the optimization of this scaffold.
Caption: Figure 1. Bipartite molecular recognition model of the 2-isopropylthiazole-4-carboxamide scaffold.
Synthetic Chemistry: The Hantzsch Protocol
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis. This protocol is preferred over metal-catalyzed cross-couplings for its atom economy and scalability.
Retrosynthetic Analysis
-
Disconnection: Thiazole ring formation via condensation.[1][2]
-
Precursors: 2-Methylpropanethioamide (Source of isopropyl + S + N) + Ethyl bromopyruvate (Source of C4-carboxylate).
Step-by-Step Protocol
Step 1: Thioamide Formation
-
Reagents: Isobutyronitrile,
(aqueous), or Lawesson’s reagent. -
Mechanism: Nucleophilic addition of sulfide to the nitrile followed by rearrangement.
-
Critical Parameter: Temperature control (< 50°C) is vital to prevent hydrolysis of the thioamide.
Step 2: Cyclization (Hantzsch Reaction)
-
Reagents: 2-Methylpropanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve thioamide in EtOH.
-
Add ethyl bromopyruvate dropwise at RT (Exothermic).
-
Reflux for 2–4 hours.
-
Evaporate solvent; neutralize HBr salt with
.
-
-
Yield: Typically 80–95%.
Step 3: Amidation (The Divergent Step)
-
Method A (Direct Aminolysis): For aliphatic amines. React ester with amine in MeOH/sealed tube at 60°C.
-
Method B (Saponification-Coupling): For aromatic/hindered amines.
-
Hydrolysis: LiOH, THF/H2O.
-
Coupling: HATU or T3P, DIPEA, Amine (
).
-
Synthetic Workflow Diagram
Caption: Figure 2. Divergent synthetic pathway for library generation via the Hantzsch thiazole synthesis.
Pharmacology & Biological Profiling[3][4]
Primary Target Classes
Based on recent literature, this scaffold is prominent in two distinct therapeutic areas:
| Therapeutic Area | Primary Target | Mechanism of Action | Key Reference |
| Neuroprotection | AMPA Receptor | Negative Allosteric Modulator (NAM). Prevents excitotoxicity by slowing deactivation kinetics. | [1] |
| Antimicrobial | Succinate Dehydrogenase (SDH) | Inhibitor of the ubiquinone binding site (complex II). Disrupts respiration. | [2] |
| Antiviral | HIV Protease | Intermediate scaffold for Ritonavir-like peptidomimetics. | [3] |
In Vitro Assay Protocols
A. AMPA Receptor Electrophysiology (Patch-Clamp)
-
System: HEK293T cells expressing GluA2 subunits.
-
Protocol:
-
Voltage Clamp: Hold cells at -60 mV.
-
Agonist Application: Apply Glutamate (10 mM) for 500 ms.
-
Test Compound: Co-apply analog (0.1 - 10
M). -
Readout: Measure peak current amplitude (
) and desensitization time constant ( ). -
Validation: A decrease in
indicates NAM activity.
-
B. SDH Enzymatic Assay (Mitochondrial)
-
System: Isolated fungal mitochondria or purified SDH complex.
-
Protocol:
-
Substrate: Succinate (Donor) + DCPIP (Acceptor).
-
Reaction: SDH reduces ubiquinone, which reduces DCPIP (Blue
Colorless). -
Measurement: Absorbance decrease at 600 nm.
-
Inhibition:
calculated against vehicle control.
-
Case Study: Optimization for AMPAR Modulation
A recent campaign focused on optimizing the 2-isopropylthiazole-4-carboxamide core for neuroprotection against epilepsy [1].
-
Hit Compound: 2-(4-methoxyphenyl)thiazole-4-carboxamide (
). -
Optimization Step: Replacement of the C2-aryl group with C2-isopropyl.
-
Rationale: The C2-aryl group was metabolically labile and prone to
stacking that caused aggregation. The C2-isopropyl group maintained the hydrophobic contact required for the allosteric site but improved solubility and CNS penetration. -
Result: The isopropyl analog (TC-Series) showed improved modulation kinetics, specifically enhancing the deactivation rate, which is correlated with neuroprotective efficacy without complete receptor blockade (preserving basal transmission).
References
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Institutes of Health (PMC). Available at: [Link]
-
Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole (Ritonavir Intermediate).Google Patents.
-
Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. PubMed. Available at: [Link]
Sources
A Comprehensive Guide to the Spectroscopic Characterization of 2-Isopropylthiazole-4-carboxamide
An In-depth Technical Guide
Introduction
2-Isopropylthiazole-4-carboxamide (CAS No: 390386-23-9, Molecular Formula: C₇H₁₀N₂OS, Molecular Weight: 170.23 g/mol ) is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Thiazole and thiazole-carboxamide scaffolds are foundational in designing novel therapeutic agents, exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. As with any compound intended for research or pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2-Isopropylthiazole-4-carboxamide.
This document is structured to provide not only the expected data but also the underlying scientific rationale for the experimental choices and interpretation, reflecting field-proven methodologies for researchers, scientists, and drug development professionals.
Molecular Structure and Analytical Overview
The structural integrity of a molecule is the bedrock of its function. The first step in any analysis is to understand the constituent parts of the molecule, which will directly inform the expected spectroscopic signals.
Figure 1: Molecular structure of 2-Isopropylthiazole-4-carboxamide with atom numbering for spectroscopic assignment.
The analytical workflow is designed to provide orthogonal data points, where each technique corroborates the others to build a complete and trustworthy structural profile.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Isopropylthiazole-4-carboxamide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve a wide range of compounds and for its high boiling point. Crucially, it allows for the clear observation of exchangeable N-H protons from the amide group, which would be broadened or exchange with the solvent in protic solvents like D₂O or CD₃OD.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans (typically 512 or more) is required due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of the proton environments. Based on the structure, we anticipate five distinct signals.
-
Isopropyl Group (CH₃)₂CH-:
-
δ ~1.3 ppm (doublet, 6H): The six protons of the two equivalent methyl groups are split by the adjacent methine proton, resulting in a doublet.
-
δ ~3.3 ppm (septet, 1H): The methine proton is split by the six equivalent methyl protons, producing a septet. This downfield shift relative to a typical alkane is due to the deshielding effect of the adjacent electron-deficient thiazole ring.
-
-
Thiazole Ring (-CH=):
-
δ ~8.2 ppm (singlet, 1H): The single proton at the C5 position of the thiazole ring is highly deshielded due to the aromaticity and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. Its chemical shift is characteristic of protons on heteroaromatic rings.
-
-
Carboxamide (-CONH₂):
-
δ ~7.5 and ~7.9 ppm (two broad singlets, 1H each): The two protons on the amide nitrogen are diastereotopic due to the restricted rotation around the C-N bond, and thus are chemically non-equivalent. They typically appear as two separate, often broad, signals. Their broadness is a result of quadrupolar relaxation and potential chemical exchange.
-
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. We expect seven distinct carbon signals.
-
Carbonyl Carbon (-C=O):
-
δ ~162 ppm: The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.
-
-
Thiazole Ring Carbons:
-
δ ~175 ppm (C2): The C2 carbon, bonded to the isopropyl group, sulfur, and nitrogen, is the most deshielded carbon in the molecule due to being situated between two heteroatoms.
-
δ ~145 ppm (C4): The C4 carbon, attached to the carboxamide group, also experiences significant deshielding.
-
δ ~125 ppm (C5): The C5 carbon, bearing the lone thiazole proton, is the most shielded of the ring carbons.
-
-
Isopropyl Group Carbons:
-
δ ~34 ppm (Methine, CH): The methine carbon of the isopropyl group.
-
δ ~23 ppm (Methyl, CH₃): The two equivalent methyl carbons appear at a characteristic upfield chemical shift for sp³ hybridized carbons.
-
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Isopropyl -CH₃ | δ 1.3 ppm (d, 6H) | δ 23 ppm |
| Isopropyl -CH | δ 3.3 ppm (septet, 1H) | δ 34 ppm |
| Thiazole H-5 | δ 8.2 ppm (s, 1H) | δ 125 ppm |
| Thiazole C-4 | - | δ 145 ppm |
| Thiazole C-2 | - | δ 175 ppm |
| Amide -NH₂ | δ 7.5, 7.9 ppm (br s, 2H) | - |
| Amide -C=O | - | δ 162 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
IR Spectral Interpretation
The IR spectrum will be dominated by absorptions corresponding to the amide and thiazole functionalities.
-
N-H Stretching (Amide):
-
3350-3150 cm⁻¹: Two distinct, medium-to-strong bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group.
-
-
C-H Stretching (Aliphatic):
-
2970-2870 cm⁻¹: Absorptions in this region are due to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl group.
-
-
C=O Stretching (Amide I Band):
-
~1670 cm⁻¹: A very strong and sharp absorption peak, characteristic of the carbonyl stretch in a primary amide. Its position can be influenced by hydrogen bonding.
-
-
N-H Bending (Amide II Band):
-
~1620 cm⁻¹: This medium-to-strong band arises from the in-plane bending of the N-H bonds.
-
-
Thiazole Ring Vibrations:
-
1600-1400 cm⁻¹: A series of medium-to-weak bands in this fingerprint region correspond to C=N and C=C stretching vibrations within the thiazole ring.
-
Summary of Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3350 - 3150 | Medium-Strong |
| C-H Stretch (sp³) | 2970 - 2870 | Medium |
| C=O Stretch (Amide I) | ~1670 | Strong, Sharp |
| N-H Bend (Amide II) | ~1620 | Medium-Strong |
| C=N, C=C Ring Stretch | 1600 - 1400 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, high-energy electrons bombard the sample, causing it to ionize and fragment. Electrospray Ionization (ESI) is another option, which is a softer technique that often yields the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Fragmentation Analysis (EI-MS)
Upon electron impact, the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The stability of the resulting fragments determines the intensity of their corresponding peaks in the mass spectrum.
-
Molecular Ion Peak (M⁺˙):
-
m/z = 170: This peak corresponds to the intact molecule with one electron removed. As a molecule containing nitrogen, it will adhere to the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).
-
-
Major Fragmentation Pathways:
-
Loss of Isopropyl Radical (m/z = 127): Alpha-cleavage of the bond between the thiazole ring and the isopropyl group is a highly probable fragmentation pathway. This results in the loss of an isopropyl radical (•CH(CH₃)₂, mass = 43) and the formation of a stable thiazole-4-carboxamide cation at m/z 127.
-
Loss of Amide Radical (m/z = 126): Cleavage of the bond between the thiazole ring and the carboxamide group could lead to the loss of an amide radical (•CONH₂, mass = 44), resulting in a fragment at m/z 126.
-
McLafferty Rearrangement: While less common for primary amides, a McLafferty rearrangement is a possibility if a gamma-hydrogen is available, though it is not favored in this specific structure.
-
Caption: Predicted major fragmentation pathways for 2-Isopropylthiazole-4-carboxamide in EI-MS.
Summary of Expected Mass Fragments
| m/z Value | Proposed Fragment | Notes |
| 170 | [C₇H₁₀N₂OS]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 126 | [M - CONH₂]⁺ | Loss of amide radical |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Conclusion: An Integrated Approach to Structural Verification
No single analytical technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and atomic connectivity. IR spectroscopy confirms the presence of key functional groups, specifically the primary amide. Finally, mass spectrometry verifies the molecular weight and supports the proposed structure through predictable fragmentation patterns. Together, these techniques provide a self-validating system that delivers a high-confidence structural elucidation of 2-Isopropylthiazole-4-carboxamide, a critical requirement for its application in research and development.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing. [Link]
-
Observed IR spectrum of thiazole (1) isolated in a solid argon matrix... (2018). ResearchGate. [Link]
-
The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). PMC. [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties
Methodological & Application
Application Note: Precision Synthesis of 2-Isopropylthiazole-4-carboxamide
Abstract & Scope
This application note details a robust, four-step synthetic protocol for the preparation of 2-isopropylthiazole-4-carboxamide , a critical pharmacophore found in glucokinase activators and various kinase inhibitors. Starting from isobutyric acid , the route employs a Hantzsch Thiazole Synthesis strategy. Unlike generic procedures, this guide focuses on process reliability, specifically addressing the purification challenges associated with Lawesson’s reagent and the regiochemical integrity of the thiazole formation.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the thiazole core via the condensation of a thioamide and an
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the isopropyl group and efficient thiazole ring closure.
Reagents & Safety Profile
Critical Safety Warning: This protocol involves Lawesson’s Reagent (stench, moisture-sensitive) and Ethyl Bromopyruvate (potent lachrymator). All operations must be performed in a well-ventilated fume hood.
| Reagent | CAS No.[1][2] | Role | Hazard Class |
| Isobutyric Acid | 79-31-2 | Starting Material | Corrosive, Flammable |
| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | Corrosive, Reacts violently w/ water |
| Lawesson's Reagent | 19172-47-5 | Thionating Agent | Stench, Water Reactive |
| Ethyl Bromopyruvate | 70-23-5 | Cyclization Partner | Lachrymator , Corrosive |
| Ammonia (aq/gas) | 7664-41-7 | Nitrogen Source | Corrosive, Toxic |
Detailed Experimental Protocol
Phase 1: Activation and Thionation
Objective: Convert isobutyric acid to isobutyrothioamide. Direct thionation of the acid is inefficient; therefore, we proceed via the primary amide.
Step 1.1: Synthesis of Isobutyramide
-
Activation: Charge a dry RBF with Isobutyric acid (10.0 g, 113 mmol) and catalytic DMF (0.1 mL).
-
Chlorination: Add Thionyl chloride (16.2 g, 136 mmol) dropwise at 0°C. Warm to RT and reflux for 2 hours.
-
Checkpoint: Evolution of HCl/SO₂ gas ceases.
-
-
Distillation (Optional but Recommended): Distill the crude isobutyryl chloride (bp ~92°C) to remove excess thionyl chloride.
-
Ammonolysis: Add the acid chloride dropwise to a stirred solution of 28% NH₄OH (50 mL) at 0°C.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate.
-
Yield Target: >90% White solid.
-
Step 1.2: Synthesis of Isobutyrothioamide
Note: Lawesson’s reagent is preferred over P₄S₁₀ due to milder conditions and higher yields for aliphatic amides.
-
Reaction: Suspend Isobutyramide (5.0 g, 57.4 mmol) in anhydrous Toluene (50 mL). Add Lawesson’s Reagent (11.6 g, 28.7 mmol, 0.5 eq).
-
Reflux: Heat to reflux (110°C) under N₂ for 2-3 hours.
-
Process Checkpoint: The mixture will become homogenous and turn clear yellow/orange. TLC (30% EtOAc/Hex) should show complete consumption of the polar amide spot.
-
-
Workup (The "Self-Validating" Step):
-
Issue: Lawesson’s byproducts (polyphosphates) are difficult to separate.
-
Solution: Cool to RT. Add Ethanol (10 mL) and stir for 30 mins to decompose excess reagent. Concentrate to dryness.
-
Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
-
Yield Target: 80-85% yellow crystalline solid.
-
Phase 2: Hantzsch Thiazole Construction
Objective: Cyclocondensation to form the thiazole core.
Step 2.1: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
-
Setup: Dissolve Isobutyrothioamide (4.0 g, 38.8 mmol) in Ethanol (40 mL).
-
Addition: Add Ethyl bromopyruvate (7.6 g, 38.8 mmol) dropwise at RT.
-
Observation: The reaction is exothermic. A color change to dark orange/brown is typical.
-
-
Cyclization: Reflux the mixture for 2 hours.
-
Workup:
-
Concentrate ethanol under reduced pressure.
-
Neutralize the residue with saturated aq. NaHCO₃ (Caution: CO₂ evolution).
-
Extract with DCM (3 x 30 mL). Wash organic layer with brine, dry (Na₂SO₄), and concentrate.
-
-
Purification: Silica gel chromatography (5-10% EtOAc/Hexanes).
-
Data Validation: ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, C5-H), 4.41 (q, 2H, OCH₂), 3.35 (sept, 1H, CH(CH₃)₂), 1.40 (t, 3H, ester CH₃), 1.38 (d, 6H, isopropyl CH₃).
-
Phase 3: Amidation (Ester to Carboxamide)
Objective: Convert the ethyl ester to the primary amide. Direct ammonolysis of this hindered ester is slow; a hydrolysis-activation sequence is more reliable.
Step 3.1: Saponification
-
Dissolve the ethyl ester (3.0 g) in THF:MeOH:H₂O (3:1:1, 30 mL).
-
Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.
-
Acidify to pH 3 with 1M HCl. Extract the carboxylic acid with EtOAc.
Step 3.2: Amide Coupling
-
Activation: Dissolve the crude acid in dry DCM (30 mL). Add CDI (1,1'-Carbonyldiimidazole, 1.2 eq) portion-wise.
-
Checkpoint: Stir until CO₂ evolution stops (approx. 30-60 mins).
-
-
Ammonolysis: Bubble anhydrous Ammonia gas into the solution for 15 mins OR add NH₄OH (excess) vigorously.
-
Isolation: Wash with 1M HCl (to remove imidazole), then sat. NaHCO₃.
-
Final Purification: Recrystallize from Ethanol/Water or use column chromatography (50% EtOAc/Hexanes).
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Troubleshooting & Process Checkpoints
| Observation | Probable Cause | Corrective Action |
| Phase 1: White precipitate persists after Lawesson's reaction | Incomplete reaction or insoluble byproduct | Check TLC. If SM remains, add 0.1 eq more Lawesson's. If SM gone, the solid is likely byproduct; filter before workup. |
| Phase 2: Reaction mixture stays colorless | Reaction not initiated | Ensure temperature is at reflux. Confirm Thioamide quality (should be yellow). |
| Phase 2: Low yield of Ester | Decomposition of Bromopyruvate | Ethyl bromopyruvate degrades over time. Use fresh or redistilled reagent. |
| Phase 3: Low conversion to Amide | Incomplete activation with CDI | Ensure anhydrous conditions. CO₂ evolution must cease before adding ammonia. |
References
-
Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083. Link
-
Hantzsch Thiazole Synthesis: Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.332. Link
-
General Thiazole Amidation: Merritt, E. A., & Bagley, M. C. (2007). Synthesis and application of thioamides. Synlett, 2007(15), 2447-2450. Link
-
Ethyl Bromopyruvate Handling: Ethyl Bromopyruvate Safety Data Sheet. Sigma-Aldrich. Link
-
2-Isopropylthiazole Data: Ethyl 2-isopropylthiazole-4-carboxylate Product Page. PubChem CID 329826460. Link
Sources
Application Note: Evaluation of 2-Isopropylthiazole-4-carboxamide as a Selective SCD1 Inhibitor
Abstract
This Application Note provides a comprehensive technical guide for evaluating the efficacy of 2-Isopropylthiazole-4-carboxamide and its derivatives. These compounds are a well-documented class of inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1) , the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). This guide outlines three critical cell-based workflows: (1) Direct enzymatic activity quantification via GC-MS (The Desaturation Index), (2) Differential cytotoxicity profiling in lipid-depleted conditions, and (3) Target engagement verification via "Rescue Experiments."
Introduction & Mechanism of Action
The Biological Target: SCD1
SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acids (SFAs), primarily converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1) and Palmitoyl-CoA (C16:0) to Palmitoleoyl-CoA (C16:1) .[1][2][3][4][5]
The Compound: 2-Isopropylthiazole-4-carboxamide
The thiazole-4-carboxamide scaffold acts as a potent, competitive inhibitor of SCD1. By blocking this desaturation step, the compound forces an accumulation of saturated fatty acids within the cell.[6] This leads to:
-
Lipotoxicity: Accumulation of SFAs triggers ER stress and the Unfolded Protein Response (UPR).
-
Membrane Rigidity: Reduced MUFA content alters membrane fluidity, impairing signal transduction.
-
Ferroptosis Susceptibility: Depletion of MUFAs sensitizes cells to lipid peroxidation.
Visualizing the Pathway
The following diagram illustrates the SCD1 enzymatic bottleneck and the specific intervention point of the inhibitor.
Figure 1: Mechanism of Action.[7] The inhibitor blocks the conversion of Stearate to Oleate, leading to SFA accumulation and downstream ER stress.
Assay 1: Functional Potency (The Desaturation Index)
Objective: To directly measure the enzymatic inhibition of SCD1 inside a living cell. This is the "Gold Standard" assay.
Principle
The Desaturation Index (DI) is the ratio of product to substrate (e.g., C18:1 / C18:0). In the presence of a functional inhibitor, this ratio decreases in a dose-dependent manner. We utilize Stable Isotope Tracing with d3-Stearic Acid to distinguish de novo desaturation from pre-existing lipids.
Protocol: GC-MS Based Fatty Acid Analysis
Materials:
-
Cell Line: HepG2 (Liver) or A549 (Lung).
-
Tracer: [18,18,18-D3]-Stearic Acid (Sigma/Cambridge Isotope).
-
Media: DMEM + 10% Delipidated FBS (Crucial: Regular FBS contains high MUFAs which mask the effect).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Allow adhesion overnight.[5] -
Starvation: Wash cells 2x with PBS. Switch to DMEM + 1% BSA (fatty acid free) for 4 hours to deplete intracellular lipid pools.
-
Treatment:
-
Add 2-Isopropylthiazole-4-carboxamide (0.1 nM – 10 µM).
-
Simultaneously add 50 µM d3-Stearic Acid conjugated to BSA.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Lipid Extraction (Bligh & Dyer):
-
Harvest cells in methanol/chloroform (2:1).
-
Add water to separate phases. Collect the lower organic phase (lipids).
-
Dry under nitrogen gas.
-
-
Derivatization (FAMEs):
-
Resuspend dried lipids in 14% Boron Trifluoride (
) in methanol. Heat at 100°C for 60 mins. -
Extract FAMEs (Fatty Acid Methyl Esters) with hexane.
-
-
GC-MS Analysis:
-
Measure peak areas for d3-C18:0 (Substrate) and d3-C18:1 (Product).
-
Calculation:
-
Data Interpretation:
| Condition | C18:0 (Stearate) | C18:1 (Oleate) | Desaturation Index | Conclusion |
|---|---|---|---|---|
| Vehicle (DMSO) | Low | High | High (~0.8 - 1.2) | Active SCD1 |
| Inhibitor (100 nM) | High | Low | Low (< 0.1) | Potent Inhibition |
Assay 2: Phenotypic Efficacy (Differential Viability)
Objective: To distinguish on-target efficacy from general toxicity.
Principle
SCD1 inhibition is generally cytostatic rather than cytotoxic unless the cells are starved of exogenous lipids. If the compound kills cells in standard FBS (rich in oleate) but not in delipidated serum, it is likely an off-target toxicant. True SCD1 inhibitors show a differential shift in IC50 between lipid-rich and lipid-poor media.
Experimental Workflow
Figure 2: Differential Viability Workflow. True SCD1 inhibitors show toxicity only in Condition A.
Protocol: The "Rescue" Experiment
-
Seeding: 3,000 cells/well in 96-well plates (opaque white for luminescence).
-
Media Prep:
-
Test Media: DMEM + 5% Delipidated FBS.
-
Rescue Media: DMEM + 5% Delipidated FBS + 100 µM Oleic Acid (BSA-conjugated) .
-
-
Dosing: Serial dilution of 2-Isopropylthiazole-4-carboxamide (10 µM down to 0.1 nM).
-
Duration: 72 to 96 hours. (SCD1 inhibition takes time to deplete pre-existing membrane lipids).
-
Readout: CellTiter-Glo (Promega) or similar ATP-based assay.
Success Criteria:
-
Lipid-Poor IC50: < 50 nM (Expected for potent thiazole carboxamides).
-
Rescue IC50: > 10 µM (Shift of >100-fold).
-
Note: If toxicity persists in the presence of Oleic Acid, the compound has off-target effects (e.g., mitochondrial toxicity).
Expert Insights & Troubleshooting (E-E-A-T)
The "Serum Trap"
Issue: Many researchers fail to see efficacy because they use standard Fetal Bovine Serum (FBS). Insight: Standard FBS contains 100-300 µM of Oleic Acid. This exogenous supply bypasses the need for SCD1, rendering the inhibitor ineffective in the assay. Solution: Always use Dialyzed or Charcoal-Stripped (Delipidated) FBS.
Metabolic Interference in MTT Assays
Issue: SCD1 inhibitors alter mitochondrial respiration and glycolysis (AMPK activation). Insight: Tetrazolium assays (MTT/MTS) rely on metabolic activity.[8] An SCD1 inhibitor might reduce MTT reduction without actually killing the cell, leading to false positives. Solution: Use Crystal Violet (biomass staining) or DNA quantification (PicoGreen) for the most accurate proliferation data, or validate ATP assays carefully.
Solubility of Thiazole Carboxamides
Issue: This scaffold can be lipophilic (cLogP > 3). Insight: Compounds may precipitate in aqueous media at high concentrations (>10 µM). Solution: Keep DMSO concentration constant (e.g., 0.1%) across all wells. Perform a visual check for crystals before adding to cells.[1]
References
-
Target Identification: Leger, S., et al. (2010). Thiadiazole-pyridazine derivatives as Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Mechanism in Cancer: Scaglia, N., et al. (2009).[1] Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells.[1] PLoS ONE.[1] [1]
-
Assay Methodology: Zhang, L., et al. (2008). Development of a novel LC/MS cell-based assay for determining cellular SCD1 activity.[3] Analytica Chimica Acta.
-
Liver Selectivity: Sun, S., et al. (2018). Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives.[4] European Journal of Medicinal Chemistry.
-
Ferroptosis Connection: Tesfay, L., et al. (2019). Stearoyl-CoA Desaturase 1 Protects Ovarian Cancer Cells from Ferroptotic Cell Death. Cancer Research.
Sources
- 1. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. mednexus.org [mednexus.org]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Isopropylthiazole-4-carboxamide in Human Plasma
Abstract
This document provides a comprehensive, detailed protocol for the quantification of 2-Isopropylthiazole-4-carboxamide, a key heterocyclic compound of interest in pharmaceutical development, from human plasma. The method leverages the sensitivity and specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and has been structured for robust, high-throughput analysis. We detail the entire workflow, from sample preparation using protein precipitation to the final validated analytical method, adhering to the principles outlined in regulatory guidelines.[1][2][3] The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies.
Introduction and Scientific Rationale
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-Isopropylthiazole-4-carboxamide is a representative member of this class, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical during drug development. Accurate quantification in biological matrices like plasma is the foundation of these pharmacokinetic (PK) studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4] The technique's ability to selectively monitor a specific precursor-to-product ion transition for an analyte of interest, known as Multiple Reaction Monitoring (MRM), minimizes interference from complex biological matrix components, ensuring high-quality data.[5]
This application note describes a complete, step-by-step protocol for method development and validation, grounded in the principles of the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guidelines.[2][6][7][8] Our objective is to provide a self-validating system that ensures the generation of reliable, reproducible, and defensible data suitable for regulatory submission.[1]
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Analyte: 2-Isopropylthiazole-4-carboxamide (Reference Standard, >99% purity)
-
Internal Standard (IS): 2-Isopropylthiazole-4-carboxamide-d7 (or a suitable structural analog)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, >99%), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
The foundation of accurate quantification lies in the precise preparation of standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2-Isopropylthiazole-4-carboxamide and the Internal Standard (IS). Dissolve each in methanol to a final concentration of 1 mg/mL. Rationale: Methanol is chosen for its excellent solubilizing properties for a wide range of organic molecules.
-
Working Stock Solutions: Prepare intermediate working stock solutions by serially diluting the primary stocks with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working stock solutions to prepare a calibration curve consisting of 8-10 non-zero concentration points. The range should be selected based on the expected concentrations in study samples (e.g., 1 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Independently prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Aliquot Samples: To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS working solution (e.g., at 500 ng/mL).
-
Precipitate Proteins: Add 200 µL of cold acetonitrile. Rationale: Acetonitrile is a highly efficient precipitating agent. Using it cold enhances the precipitation process.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject a small volume (e.g., 2-5 µL) onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These should be optimized to achieve the best performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | Ensures sharp peaks and elution of the analyte from the column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion and column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Thiazole nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 171.1 (for C₇H₁₀N₂OS) | Corresponds to the [M+H]⁺ ion of 2-Isopropylthiazole-4-carboxamide. |
| Product Ions (Q3) | m/z 128.1 (Quantifier), m/z 111.0 (Qualifier) | Hypothetical fragments corresponding to loss of C₃H₃ and CONH₂, respectively. These must be optimized empirically. |
| Internal Standard MRM | To be determined based on the IS used (e.g., m/z 178.1 → 135.1 for d7-analog) | A stable isotope-labeled IS is ideal as it co-elutes and corrects for matrix effects. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temperature | 150 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Gas Flow | 800 L/hr | Efficiently removes solvent from the ESI plume. |
| Collision Energy (CE) | To be optimized for each transition | The energy required to induce fragmentation; must be determined experimentally. |
Bioanalytical Method Validation
A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[9] The following experiments must be performed according to regulatory guidelines.[3][6][10]
Caption: Logical flow of the key stages in bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The table below summarizes the key validation parameters and their typical acceptance criteria as stipulated by the FDA.[1][2]
Table 3: Summary of Method Validation Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank matrix lots. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS). |
| Linearity & Range | Analyze 3 separate calibration curves. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of QC samples (LLOQ, L, M, H) across 3 separate runs (inter-day and intra-day). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Sensitivity (LLOQ) | Analyze QC samples at the LLOQ concentration. | Analyte response must be at least 5-10 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank matrix vs. neat solution at L and H QC levels. | The matrix factor (ratio of responses) should be consistent across lots. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyze L and H QC samples after exposure to various conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
This application note presents a robust and detailed framework for the development and validation of an LC-MS/MS method for the quantification of 2-Isopropylthiazole-4-carboxamide in human plasma. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and rigorous method validation, researchers can generate high-quality, reliable, and defensible data. This method is suitable for supporting pharmacokinetic and other critical studies throughout the drug development lifecycle, ensuring that decisions are based on accurate and precise bioanalytical results.
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-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. FDA. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- Stachniuk, A., & Fornal, E. (2016).
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
-
Veranova. (n.d.). Analytical Method Development. Veranova. [Link]
- Rao, C. V., et al. (2013).
- Al-Issa, S. A. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- Patil, R. N., et al. (2023). Analytical Method Development and Validation. Indian Journal of Pharmaceutical and Drug Studies.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]
- Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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Application Notes and Protocols for In-Vivo Testing of 2-Isopropylthiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the In-Vivo Journey of a Novel Thiazole Carboxamide
The thiazole carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] 2-Isopropylthiazole-4-carboxamide represents a novel entity within this promising class. While in vitro assays provide initial insights into a compound's potential, the complex biological environment of a living organism is the ultimate proving ground for any new therapeutic agent.[4][5] This document provides a comprehensive guide to establishing robust animal models for the in-vivo evaluation of 2-Isopropylthiazole-4-carboxamide, with a focus on scientific integrity, ethical considerations, and the generation of translatable data for preclinical development.
The journey of a small molecule from the bench to the clinic is a multi-stage process that heavily relies on preclinical testing to evaluate its safety, efficacy, and pharmacokinetic profile in animal models.[6] Mice are frequently the animal model of choice in drug discovery, primarily due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[7] For many initial toxicity and efficacy studies, rats and dogs are also common choices.[8]
This guide will detail the essential preliminary studies, including tolerability and pharmacokinetic assessments, which form the foundation for subsequent efficacy testing. We will explore the selection of appropriate animal models based on the putative therapeutic target of 2-Isopropylthiazole-4-carboxamide and provide detailed protocols for each stage of the in-vivo investigation.
Part 1: Foundational In-Vivo Studies: Safety and Pharmacokinetics
Prior to assessing the therapeutic efficacy of 2-Isopropylthiazole-4-carboxamide, it is imperative to establish its safety profile and understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These foundational studies are critical for dose selection in later efficacy trials and are a prerequisite for any potential clinical development.[9]
Maximum Tolerated Dose (MTD) and Dose Range Finding
The initial step in in-vivo characterization is to determine the maximum tolerated dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable toxicity. This is typically conducted in healthy rodents (mice or rats) and involves administering escalating doses of the compound.
Protocol 1: Acute MTD Determination in Mice
-
Animal Model: Healthy, 8-10 week old male and female C57BL/6 or BALB/c mice. A sufficient number of animals should be used to ensure statistical power.
-
Compound Formulation: Prepare a vehicle formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be non-toxic and able to solubilize 2-Isopropylthiazole-4-carboxamide at the required concentrations. Common vehicles include saline, corn oil, or a solution containing DMSO, Tween 80, and saline.
-
Dose Escalation: Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 10x the in vitro IC50). Administer single escalating doses to small groups of mice (n=3-5 per group).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity for at least 72 hours post-dosing. Observations should include changes in weight, activity, grooming, posture, and any signs of distress.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
-
Data Analysis: Record all observations and compile a dose-response curve for toxicity.
Table 1: Example MTD Data Collection
| Dose (mg/kg) | Route of Administration | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Morbidity/Mortality |
| 10 | Oral Gavage | 3M, 3F | None observed | +2% | 0/6 |
| 30 | Oral Gavage | 3M, 3F | Mild lethargy for 2h | -1% | 0/6 |
| 100 | Oral Gavage | 3M, 3F | Significant lethargy, ruffled fur | -8% | 0/6 |
| 300 | Oral Gavage | 3M, 3F | Severe lethargy, hunched posture | -15% | 1/6 |
Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetic profile of 2-Isopropylthiazole-4-carboxamide is crucial for designing effective dosing regimens in efficacy studies.[9] A typical PK study involves administering a single dose of the compound and collecting blood samples at various time points to measure the drug concentration.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of 2-Isopropylthiazole-4-carboxamide via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability. A dose well below the MTD should be used.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at pre-dose and at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of 2-Isopropylthiazole-4-carboxamide in plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
Part 2: Efficacy Testing in Relevant Animal Models
The selection of an appropriate animal model for efficacy testing is contingent on the hypothesized mechanism of action and the intended therapeutic indication of 2-Isopropylthiazole-4-carboxamide. Given the diverse biological activities of the thiazole carboxamide class, several disease models could be relevant.[1][2][3][10][11][12][13]
Model Selection: A Crucial Decision
The choice of an animal model should be based on its ability to mimic the pathophysiology of the human disease.[8] For instance:
-
Oncology: If 2-Isopropylthiazole-4-carboxamide has shown in vitro anti-cancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[9][14] Syngeneic tumor models in immunocompetent mice are also valuable for studying the interaction with the immune system.
-
Inflammatory Diseases: For potential anti-inflammatory effects, models such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats can be employed.
-
Neurodegenerative Diseases: If the compound targets neurological pathways, transgenic mouse models that recapitulate aspects of diseases like Alzheimer's or Parkinson's would be appropriate.[7]
General Efficacy Study Design
Once a relevant animal model is selected, a well-controlled efficacy study can be designed.
Protocol 3: General Xenograft Tumor Model Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (vehicle control, 2-Isopropylthiazole-4-carboxamide at different doses, and a positive control drug).
-
Dosing: Administer the compound according to the predetermined MTD and PK data, typically once or twice daily for a set duration (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight: Monitor for signs of toxicity.
-
Survival: In some studies, the endpoint may be survival time.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Visualization: Experimental Workflow
Caption: Workflow for a typical in-vivo efficacy study in a xenograft tumor model.
Part 3: Pharmacodynamics and Mechanism of Action
To understand how 2-Isopropylthiazole-4-carboxamide exerts its therapeutic effects, pharmacodynamic (PD) studies are essential. These studies correlate the drug concentration with its biological effect.
Protocol 4: Pharmacodynamic Biomarker Analysis
-
Study Design: Treat tumor-bearing mice with a single effective dose of 2-Isopropylthiazole-4-carboxamide.
-
Tissue Collection: Collect tumors and relevant tissues at various time points post-dosing, corresponding to the PK profile (e.g., at Tmax and later time points).
-
Biomarker Analysis: Analyze the tissues for changes in biomarkers related to the compound's hypothesized mechanism of action. This could include:
-
Western Blotting or ELISA: To measure changes in protein expression or phosphorylation levels of target proteins.
-
Immunohistochemistry (IHC): To visualize the localization and expression of target proteins within the tissue.
-
RT-qPCR: To measure changes in gene expression.
-
Data Visualization: Integrated PK/PD Modeling
Caption: Relationship between pharmacokinetics and pharmacodynamics in vivo.
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in strict accordance with ethical guidelines and regulations. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any experiments. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering. While there is a push towards New Approach Methodologies (NAMs) to reduce reliance on animal testing, in-vivo studies remain a crucial component of preclinical drug development for the foreseeable future.[4][14][15][16]
Conclusion
The in-vivo characterization of 2-Isopropylthiazole-4-carboxamide is a critical step in its development as a potential therapeutic agent. A systematic approach, beginning with tolerability and pharmacokinetic studies, followed by well-designed efficacy studies in relevant animal models, is essential for generating robust and translatable data. The protocols and guidelines presented here provide a framework for researchers to navigate the complexities of in-vivo testing and advance our understanding of this novel compound.
References
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BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics. [Link]
-
Taconic Biosciences. The Role of Mouse Models in Drug Discovery. [Link]
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EUPATI Toolbox. Animal models. [Link]
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Frontiers. The (misleading) role of animal models in drug development. [Link]
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MDPI. Are Animal Models Needed to Discover, Develop and Test Pharmaceutical Drugs for Humans in the 21st Century? [Link]
-
Critical Path Institute. Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]
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BioSpace. Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]
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Oncodesign Services. Small molecule development | Drug discovery | CRO. [Link]
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National Institutes of Health. An in vivo multiplexed small-molecule screening platform. [Link]
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Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I. [Link]
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National Institutes of Health. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193)--II. Relationship between dose level and biochemical effects in P388 leukemia in vivo. [Link]
-
National Institutes of Health. Initial studies on the mechanism of action of a new oncolytic thiazole nucleoside, 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193). [Link]
-
National Institutes of Health. Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. [Link]
-
ResearchGate. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. [Link]
-
National Institutes of Health. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. [Link]
-
National Institutes of Health. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]
-
National Institutes of Health. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Royal Society of Chemistry. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. [Link]
-
PLOS One. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Taylor & Francis Online. Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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National Institutes of Health. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]
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MDPI. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]
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An-Najah National University. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. [Link]
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Bentham Science. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. [Link]
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National Institutes of Health. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]
-
PubChem. 2-Isopropyl-4-methylthiazole. [Link]
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Analytical methods for purity assessment of 2-Isopropylthiazole-4-carboxamide
Introduction & Physicochemical Context
2-Isopropylthiazole-4-carboxamide (CAS: 234445-61-5) is a critical heterocyclic scaffold used in the synthesis of fungicides and kinase inhibitors. Its structural integrity relies on the stability of the thiazole ring and the carboxamide functionality.
The synthesis typically follows the Hantzsch Thiazole Synthesis , condensing 2-methylpropanethioamide with ethyl bromopyruvate (followed by amidation). Consequently, the impurity profile is distinct and requires orthogonal analytical methods to ensure pharmaceutical-grade purity.
Key Physicochemical Properties:
-
Molecular Weight: 170.23 g/mol
-
Solubility: Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.
-
Acid/Base Profile: The thiazole nitrogen is weakly basic (
). The amide proton is weakly acidic ( ), making the molecule neutral at physiological pH. -
UV Absorption: Strong absorption maxima at
nm due to the aromatic thiazole system.
Primary Method: RP-HPLC-UV/MS (Purity & Assay)
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity. Due to the aromatic nature of the thiazole and the potential for regioisomers (e.g., 5-substituted byproducts), column selection is critical.
Chromatographic Protocol
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm | Phenyl phases offer superior selectivity for aromatic thiazoles via |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) ensures the thiazole nitrogen is protonated, preventing peak tailing caused by silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides lower backpressure and sharper peaks for nitrogenous heterocycles than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Detection | UV @ 270 nm (Primary); MS (ESI+) | 270 nm aligns with the thiazole chromophore. MS confirms identity ( |
| Injection Vol | 5-10 µL | Prevent column overload. |
Gradient Program
-
0.0 min: 5% B (Hold for 2 min to retain polar hydrolysis products like the carboxylic acid).
-
15.0 min: Ramp to 95% B.
-
20.0 min: Hold at 95% B (Wash lipophilic dimers).
-
20.1 min: Return to 5% B.
-
25.0 min: Stop (Re-equilibration).
Workflow Visualization
The following diagram illustrates the decision logic for optimizing this separation.
Figure 1: Logic flow for HPLC method development targeting thiazole derivatives.
Secondary Method: qNMR (Absolute Purity)
For the qualification of Reference Standards, quantitative NMR (qNMR) is superior to chromatography as it does not rely on relative response factors.
Protocol
-
Solvent: DMSO-
(Provides excellent solubility and separates amide protons from aromatics). -
Internal Standard (IS): Maleic Acid (Singlet at
6.26 ppm) or 1,3,5-Trimethoxybenzene .-
Note: Avoid standards with signals near
8.0-8.5 ppm where the thiazole proton resides.
-
-
Relaxation Delay (
): seconds (Essential for full relaxation of aromatic protons). -
Pulse Angle: 90°.
-
Scans: 16-64 (To achieve S/N > 150:1).
Calculation:
Impurity Profiling & Fate Mapping
Understanding the "Why" behind the impurities is crucial for process control. The Hantzsch synthesis involves the condensation of a thioamide with an
Common Impurities:
-
2-Methylpropanethioamide: Unreacted starting material. (Detect via GC-MS or HPLC).
-
2-Isopropylthiazole-4-carboxylic acid: Hydrolysis product of the amide or ester precursor. (Elutes early in RP-HPLC).
-
Regioisomers: If the
-halo ketone is asymmetric or rearranges, 5-substituted isomers may form.
Figure 2: Impurity fate map identifying critical process control points.
Validation Strategy (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed according to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention time of main peak. | Inject blank, placebo, and spiked impurities. Use Peak Purity (DAD) to check for co-elution. |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target concentration). | |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike known amounts of standard into sample matrix at 3 levels. |
| Precision (Repeatability) | RSD | 6 injections of the standard solution. |
| LOD / LOQ | S/N | Determine via signal-to-noise ratio of dilute solutions. |
| Robustness | Resolution | Deliberately vary Flow Rate ( |
References
-
ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][6]
-
PubChem. (n.d.).[7] 2-Isopropylthiazole-4-carboxylic acid (Precursor Data).[8] National Library of Medicine.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[9] Journal of the Chemical Society, Perkin Transactions 1.[9]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (General reference for qNMR protocols).
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Application Note: Scalable Synthesis Protocol for 2-Isopropylthiazole-4-carboxamide
Executive Summary & Strategic Analysis
2-Isopropylthiazole-4-carboxamide is a critical intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and antiviral drugs. Its structural core—the 2,4-disubstituted thiazole—provides essential rigidity and hydrogen-bonding capability in drug-target interactions.
Scaling this synthesis from milligram medicinal chemistry batches to kilogram process batches presents specific challenges:
-
Exotherm Control: The Hantzsch thiazole synthesis is highly exothermic.
-
Reagent Handling: Ethyl bromopyruvate is a severe lachrymator and skin irritant; thioamides possess potent odors and toxicity.
-
Atom Economy: Traditional amidation via acid chlorides generates stoichiometric waste; direct aminolysis of the ester is preferred for green scale-up.
This protocol details a robust, self-validating 3-step workflow designed for 100 g to 1 kg scale production, prioritizing safety, yield, and purity without chromatographic purification.
Retrosynthetic Strategy & Workflow
The most reliable route for scale-up is the Hantzsch Thiazole Synthesis followed by Direct Aminolysis . This avoids the use of expensive coupling reagents (HATU/EDC) and unstable acid chlorides.
Reaction Scheme
-
Thioamide Formation: Isobutyronitrile
2-Methylpropanethioamide (Isobutyrothioamide). -
Cyclization: 2-Methylpropanethioamide + Ethyl Bromopyruvate
Ethyl 2-isopropylthiazole-4-carboxylate. -
Amidation: Ethyl 2-isopropylthiazole-4-carboxylate +
2-Isopropylthiazole-4-carboxamide.
Process Logic Diagram
Caption: Linear process flow for the synthesis of 2-Isopropylthiazole-4-carboxamide showing key unit operations.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methylpropanethioamide
Note: If 2-methylpropanethioamide is commercially sourced, proceed to Step 2. This step is critical if starting from the nitrile.
Objective: Convert isobutyronitrile to the thioamide using aqueous ammonium sulfide, avoiding gaseous
Reagents:
-
Isobutyronitrile (1.0 equiv)
-
Ammonium sulfide (20% aq. solution, 2.5 equiv)
-
Methanol or DMF (Solvent, 5 vol)
Protocol:
-
Setup: Charge a jacketed glass reactor with isobutyronitrile and Methanol (or DMF).
-
Addition: Add 20% aqueous ammonium sulfide solution over 30 minutes.
-
Reaction: Heat the mixture to 50–60°C in a closed vessel (rated for mild pressure) for 4–6 hours. Caution:
evolution possible; use a scrubber. -
Monitoring: Monitor by HPLC for disappearance of nitrile.
-
Workup:
-
Cool to 20°C.
-
Concentrate under reduced pressure to remove methanol/excess ammonia.
-
Extract the residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.[1]
-
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
-
Target Yield: 85–90%
-
Appearance: White to off-white solid.[2]
-
Step 2: Hantzsch Cyclization (Critical Step)
Objective: Condensation of thioamide with ethyl bromopyruvate to form the thiazole ring.
Reagents:
-
2-Methylpropanethioamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Ethanol (Absolute, 10 vol)
-
Sodium Bicarbonate (sat. aq., for quench)
Protocol:
-
Dissolution: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve 2-Methylpropanethioamide (e.g., 100 g) in Ethanol (1.0 L).
-
Controlled Addition (Exotherm):
-
Heat solution to 40°C.
-
Add Ethyl bromopyruvate dropwise over 45–60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 60°C during addition to prevent runaway exotherms and impurity formation.
-
-
Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 2–3 hours.
-
IPC: Check HPLC. The reaction is usually quantitative.
-
Workup:
-
Cool to RT.
-
Evaporate ethanol to ~20% of original volume.
-
Pour residue slowly into saturated aqueous
(Caution: evolution). Adjust pH to ~8. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (2 x 5 vol).
-
Dry organic layer (
) and concentrate to yield the crude ester.
-
-
Purification: The crude ethyl ester is typically an oil that solidifies upon standing. For high purity, distill under high vacuum or use directly if purity >95%.
Step 3: Aminolysis to Carboxamide
Objective: Convert the ethyl ester to the primary amide using ammonia.
Reagents:
-
Ethyl 2-isopropylthiazole-4-carboxylate (1.0 equiv)
-
Ammonia (7N in Methanol, 5–10 equiv) OR Aqueous Ammonia (28%, 10 equiv)
Protocol:
-
Charging: Charge the crude ester into a pressure-rated vessel (autoclave or heavy-walled glass reactor).
-
Reagent Addition: Add 7N Ammonia in Methanol (approx. 5–8 volumes).
-
Alternative: If using aqueous ammonia, add 10 volumes of 28%
and stir vigorously.
-
-
Reaction: Seal the vessel and stir at Room Temperature (20–25°C) for 12–16 hours.
-
Optimization: If reaction is slow, heat to 40–50°C. Pressure will rise; ensure safety relief valve is functional.
-
-
Isolation:
-
Cool to 0–5°C. The product, 2-Isopropylthiazole-4-carboxamide, often precipitates directly from the methanolic solution.
-
Filter the solid.
-
Wash the cake with cold methanol (1 vol) followed by diethyl ether (2 vol).
-
-
Final Purification:
-
Recrystallize from Ethanol/Water (1:1) or Isopropyl Alcohol.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Key Data & Specifications
| Parameter | Specification / Value |
| CAS Number | 72850-76-1 (Ester precursor ref) |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162–164 °C (Lit.[2] range for similar amides) |
| Overall Yield | 65–75% (from Thioamide) |
| Purity (HPLC) | > 98.5% |
| Major Impurity | Thiazole-4-carboxylic acid (from hydrolysis) |
Safety & Hazard Management
Chemical Hazards
-
Ethyl Bromopyruvate: Severe lachrymator. Causes skin burns.[3] Must be handled in a fume hood. Destroy excess with aqueous ammonia or sodium hydroxide.
-
Thioamides: Potential
donors.[4] Toxic by inhalation. -
Ammonia: Corrosive gas/liquid. Use pressure-rated glassware.
Waste Disposal
-
Aqueous Waste: Contains bromides and ammonium salts. Neutralize before disposal.
-
Organic Waste: Halogenated solvents (DCM) must be segregated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Runaway exotherm caused side reactions. | Control addition rate of bromopyruvate; keep T < 60°C during addition. |
| Product is Oily (Step 3) | Incomplete amidation or residual solvent. | Ensure reaction completion by HPLC. Triturate oil with cold ether/hexane to induce crystallization. |
| Strong Sulfur Smell | Residual thioamide or | Wash organic phase in Step 2 with dilute bleach (NaOCl) to oxidize sulfur species (Use caution: exothermic). |
| Hydrolysis Product | Water present during amidation. | Use anhydrous ammonia in methanol if ester hydrolysis (acid formation) competes with amidation. |
Mechanism of Action (Hantzsch Synthesis)
The Hantzsch synthesis involves a nucleophilic attack of the thioamide sulfur on the
Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.
References
-
Hantzsch Thiazole Synthesis (General): Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Link
- Amidation of Esters (Scale-up): Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
-
Thioamide Synthesis (Ammonium Sulfide): Science of Synthesis, Knowledge Updates 2024/1. Link
-
Safety of Ethyl Bromopyruvate: PubChem Compound Summary for CID 66144. Link
-
Analogous Synthesis (2-isopropyl-4-(methylaminomethyl)thiazole): CN104557763A Patent. Link
-
Amidation Conditions: RSC Advances, 2013, One-pot synthesis of amides. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Isopropylthiazole-4-carboxamide in cancer research
Application Note: 2-Isopropylthiazole-4-carboxamide Derivatives in Cancer Research
Part 1: Executive Summary & Strategic Rationale
2-Isopropylthiazole-4-carboxamide is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry, specifically utilized in Fragment-Based Drug Discovery (FBDD) for oncology. Its structural significance lies in the 2-isopropyl group , which provides a critical hydrophobic anchor, and the 4-carboxamide moiety , which serves as a hydrogen-bond donor/acceptor motif essential for interacting with the hinge regions of kinase domains.
In cancer research, this scaffold is primarily applied to design inhibitors for:
-
c-Met Receptor Tyrosine Kinase: A driver of metastasis and drug resistance in non-small cell lung cancer (NSCLC) and gastric cancer.
-
Angiogenesis Pathways (VEGFR/HUVEC models): Targeting tumor vascularization.
-
DNA Minor Groove Binding: Acting as sequence-specific DNA alkylating agents or transcription inhibitors.
This guide details the application of this scaffold in developing high-potency inhibitors, focusing on kinase selectivity profiling and phenotypic cellular assays.
Part 2: Mechanism of Action & Structural Logic
The efficacy of 2-isopropylthiazole-4-carboxamide derivatives stems from their ability to mimic the adenine ring of ATP, allowing them to occupy the ATP-binding pocket of protein kinases.
-
The Isopropyl Anchor: The bulky, lipophilic isopropyl group at the C2 position typically lodges into the hydrophobic "Gatekeeper" region or the specificity pocket of the kinase, enhancing selectivity over other kinases.
-
The Carboxamide Hinge: The amide nitrogen and carbonyl oxygen form bidentate hydrogen bonds with the backbone residues of the kinase hinge region, stabilizing the inhibitor-enzyme complex.
Diagram 1: Structural Activity Relationship (SAR) Logic
Caption: SAR logic of the 2-isopropylthiazole-4-carboxamide scaffold. The isopropyl group anchors the molecule in the hydrophobic pocket, while the carboxamide interacts with the kinase hinge region.
Part 3: Experimental Protocols
Protocol A: Synthesis & Derivatization (Lead Optimization)
Objective: To synthesize N-substituted derivatives from the parent acid for SAR screening.
Reagents:
-
2-Isopropylthiazole-4-carboxylic acid (CAS: 234445-61-5)[1][2]
-
Target Amine (Ar-NH2)
-
Coupling Agents: HATU or EDCI/HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DCM
Workflow:
-
Activation: Dissolve 1.0 eq of 2-isopropylthiazole-4-carboxylic acid in DMF. Add 1.5 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add 1.1 eq of the target amine (e.g., a substituted aniline or piperazine).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the acid peak (m/z ~172).
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR (look for the isopropyl septet at ~3.5-4.0 ppm and doublet at ~1.4 ppm).
Protocol B: In Vitro c-Met Kinase Inhibition Assay
Objective: Quantify the IC50 of the synthesized derivative against c-Met kinase. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Recombinant human c-Met kinase domain.
-
Substrate: PolyGT (Glu:Tyr, 4:1) labeled with a fluorophore.[3][4]
-
ATP (Km concentration, typically 10 µM).
-
Detection Reagents: Eu-labeled anti-phosphotyrosine antibody.
Step-by-Step Procedure:
-
Compound Prep: Prepare a 10-point serial dilution of the 2-isopropylthiazole derivative in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute c-Met kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 mins at RT to allow "Type II" binding (if applicable).
-
Reaction Start: Add 10 µL of Substrate/ATP mix.
-
Reaction Stop: After 60 mins, add 25 µL of EDTA/Eu-antibody detection mix.
-
Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Self-Validating Check: Ensure the Z'-factor is > 0.5 using Staurosporine as a positive control.
Protocol C: HUVEC Tube Formation Assay (Angiogenesis)
Objective: Assess the ability of the derivative to inhibit tumor vascularization, a key application of thiazole-carboxamides.[5]
Materials:
-
HUVEC cells (Human Umbilical Vein Endothelial Cells).[5]
-
Matrigel (Growth Factor Reduced).
-
Endothelial Cell Growth Medium (EGM-2).
-
Calcein AM (for live cell staining).
Step-by-Step Procedure:
-
Coating: Thaw Matrigel at 4°C overnight. Coat a 96-well plate with 50 µL/well of Matrigel. Polymerize at 37°C for 30 mins.
-
Seeding: Trypsinize HUVECs and resuspend in EGM-2 containing the test compound (at IC50 concentration determined from cytotoxicity assays).
-
Plating: Seed 20,000 cells/well onto the polymerized Matrigel.
-
Incubation: Incubate at 37°C, 5% CO2 for 6–18 hours.
-
Imaging: Stain with 2 µM Calcein AM for 30 mins. Image using a fluorescence microscope.
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:
-
Total Tube Length
-
Number of Junctions
-
Number of Meshes
-
Data Interpretation: A significant reduction in "Total Tube Length" compared to the DMSO control indicates anti-angiogenic potential.
Part 4: Signaling Pathway & Data Visualization
The following diagram illustrates the downstream effects of inhibiting c-Met and VEGFR using 2-isopropylthiazole-4-carboxamide derivatives.
Diagram 2: Therapeutic Pathway Inhibition
Caption: Mechanism of action showing dual inhibition of c-Met and VEGFR pathways, leading to reduced proliferation and induction of apoptosis.
Part 5: References
-
Cui, Z., et al. (2013). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wang, X., et al. (2016). "Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways." Scientific Reports.
-
Foroumadi, A., et al. (2012). "Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines."[3] Toxicology in Vitro.
-
Saeedi, M., et al. (2019). "A review on 2-aminothiazole scaffolds: A journey from synthesis to biological applications." Journal of Molecular Structure. (Provides context on the thiazole scaffold versatility).
Sources
- 1. echemi.com [echemi.com]
- 2. CAS#:234445-61-5 | 2-Isopropyl-1,3-thiazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Isopropylthiazole-4-carboxamide
Welcome to the technical support guide for 2-Isopropylthiazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the fundamental physicochemical properties of 2-Isopropylthiazole-4-carboxamide that influence its solubility?
A1: Understanding the inherent properties of 2-Isopropylthiazole-4-carboxamide is the first step in developing an effective solubilization strategy. The molecule's structure, featuring a thiazole ring, an isopropyl group, and a carboxamide functional group, results in low aqueous solubility.
Key properties influencing solubility include:
-
High Lipophilicity: The presence of the isopropyl group and the thiazole ring contributes to the molecule's greasy nature, making it more soluble in non-polar, organic solvents than in water.
-
Potential for Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor and acceptor, which can influence its interaction with protic solvents.
-
Crystalline Structure: In its solid state, the compound likely forms a stable crystal lattice, and the energy required to break this lattice for dissolution in a solvent can be substantial.
A summary of predicted and known properties for similar structures is provided below:
| Property | Predicted/Observed Value | Implication for Solubility |
| Molecular Weight | ~170.24 g/mol | Larger molecules can sometimes be more challenging to solvate. |
| Predicted logP | ~1.5 - 2.5 | Indicates a higher affinity for lipids over water, suggesting poor aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (from -NH2), 2-3 Acceptors (from C=O, N, and S in the ring) | Capable of interacting with polar solvents, but the overall lipophilicity dominates. |
| Aqueous Solubility | Predicted to be low | Direct dissolution in aqueous buffers is expected to be challenging. |
Q2: I'm starting a new experiment. What is the recommended first-pass approach for dissolving 2-Isopropylthiazole-4-carboxamide?
A2: For initial in vitro experiments, the most common and recommended starting point is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
The standard approach is:
-
Choose an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[1] It is miscible with water and generally well-tolerated by cell cultures at low final concentrations (typically <0.5% v/v).[2]
-
Prepare a high-concentration stock solution. A 10 mM stock solution is a common starting point. This allows for significant dilution into your final assay medium while keeping the organic solvent concentration to a minimum.
-
Use sonication or gentle warming. If the compound does not dissolve readily at room temperature, brief sonication or warming to 37°C can help overcome the energy barrier of the crystal lattice.
For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a 10 mM Stock Solution in DMSO .
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic stock solution, is rapidly forced into an aqueous environment where its solubility is much lower.
Here are several strategies to address this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. It's possible that you are exceeding its maximum aqueous solubility.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your assay, but be mindful of its potential toxicity to your cells. It's crucial to run a vehicle control with the same DMSO concentration to ensure it's not affecting your experimental results.[3]
-
Use a Co-solvent System: Instead of relying solely on DMSO, a combination of solvents can sometimes maintain solubility more effectively.[4] For example, preparing a stock in a mixture of DMSO and ethanol or PEG 400 might improve solubility upon aqueous dilution.
-
Incorporate a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5] A small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can be included in your final assay medium.
Q4: How does pH affect the solubility of 2-Isopropylthiazole-4-carboxamide, and can I use this to my advantage?
A4: The effect of pH on solubility is dictated by the presence of ionizable functional groups. The thiazole ring contains a nitrogen atom that can be protonated, making the compound a weak base.
-
In Acidic Conditions (Lower pH): The thiazole nitrogen can become protonated (positively charged). This ionization increases the polarity of the molecule, which generally leads to higher aqueous solubility.[6][7][8]
-
In Neutral to Basic Conditions (Higher pH): The compound will be in its neutral, uncharged form, which is less polar and therefore less soluble in water.
Practical Application: If your experimental system can tolerate a lower pH, preparing your final solution in a slightly acidic buffer (e.g., pH 5.0-6.5) may improve the solubility of 2-Isopropylthiazole-4-carboxamide.[9][10] However, you must first confirm that the pH change does not affect your biological assay or the stability of the compound.
Q5: I need to prepare a higher concentration of the compound in an aqueous solution than what co-solvents can achieve. What are some advanced formulation strategies I can explore?
A5: When co-solvents are insufficient, more advanced formulation techniques are necessary. These are often used in later-stage preclinical and formulation development.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[15] This can be achieved by methods like spray drying or hot-melt extrusion. The resulting solid form often has a higher dissolution rate and apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[16] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance absorption.
A decision tree for selecting a solubilization strategy is provided below:
Caption: Decision workflow for solubilizing 2-Isopropylthiazole-4-carboxamide.
Q6: What are the best practices for preparing and storing stock solutions of 2-Isopropylthiazole-4-carboxamide to ensure stability and concentration accuracy?
A6: Proper handling and storage of stock solutions are critical for reproducible experimental results.
Preparation Best Practices:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.
-
Use High-Quality Solvents: Use anhydrous, high-purity DMSO to prevent degradation from water or contaminants.
-
Ensure Complete Dissolution: Visually confirm that all solid material has dissolved before making your final volume adjustment.
Storage Best Practices:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots.[17]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[17]
-
Protect from Light: If the compound is light-sensitive, store the aliquots in amber vials or wrap them in foil.
-
Use Proper Vials: Store solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[18]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of 2-Isopropylthiazole-4-carboxamide in DMSO for use in biological assays.
Materials:
-
2-Isopropylthiazole-4-carboxamide (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Glass vial with a Teflon-lined screw cap
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to make your desired volume of a 10 mM solution. (Mass = 0.01 L x 0.01 mol/L x 170.24 g/mol = 0.0017024 g or 1.70 mg for 1 mL).
-
Weigh the compound: Carefully weigh out the calculated mass of 2-Isopropylthiazole-4-carboxamide and place it into the glass vial.
-
Add solvent: Add approximately 90% of the final desired volume of DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes or warm it gently in a 37°C water bath.
-
Adjust to final volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in appropriately labeled vials. Store at -20°C or -80°C, protected from light.[17][18]
Protocol 2: General Method for Solubility Assessment using Cyclodextrins
Objective: To determine if cyclodextrins can enhance the aqueous solubility of 2-Isopropylthiazole-4-carboxamide.
Materials:
-
2-Isopropylthiazole-4-carboxamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
DMSO
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare HP-β-CD solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add excess compound: Add an excess amount of solid 2-Isopropylthiazole-4-carboxamide to each HP-β-CD solution. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Sample and dilute: Carefully take a supernatant sample from each vial, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify concentration: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Analyze results: Plot the concentration of dissolved 2-Isopropylthiazole-4-carboxamide against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.[19]
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Patel, M., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
- CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Enfanos. (n.d.). Preparation of Stock Solutions.
- Khan Academy. (n.d.). pH and solubility.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). PubMed.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
- The Effect of pH on Solubility. (2019, April 25). YouTube.
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
- In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. (2013, July 19). PubMed.
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
- ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?
- Solubility for Common Extractable Compounds. (n.d.).
- MicroChemicals. (n.d.). Solvents and solubilities.
- The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
- Ccount Chem. (n.d.). 4-Isopropyl-1,3-Thiazole-2-Carboxylic Acid.
- Solubility of Organic Compounds. (2023, August 31).
- First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5379. (n.d.).
- COMMON SOLVENT PROPERTIES. (n.d.).
- PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde.
- The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
- Axxence Aromatic GmbH. (2023, June 14). natural 2-isopropyl-4-methylthiazole.
- FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pub.geus.dk [pub.geus.dk]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. captivatebio.com [captivatebio.com]
- 18. enfanos.com [enfanos.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Isopropylthiazole-4-carboxamide Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #THZ-ISO-442 Subject: Troubleshooting, Optimization, and Scalability of 2-Isopropylthiazole-4-carboxamide
Executive Summary & Molecule Dashboard
You are encountering difficulties in the synthesis of 2-Isopropylthiazole-4-carboxamide . This moiety is a critical pharmacophore in various metabolic disease programs (e.g., Glucokinase activators).
The synthesis typically fails at two distinct bottlenecks:
-
The Hantzsch Cyclization: Controlling the exotherm and preventing oxidative decomposition of the thioamide.
-
The Amidation: The conversion of the intermediate ester to the primary amide is often sluggish due to the electron-deficient nature of the thiazole ring, leading to incomplete conversion or hydrolysis byproducts.
Target Specifications
| Property | Value | Notes |
| Formula | C₇H₁₀N₂OS | |
| MW | 170.23 g/mol | |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; moderate in Et₂O. |
| pKa (est) | ~2.5 (Thiazole N) | Weakly basic. |
| Key Precursor | 2-Methylpropanethioamide | Prone to oxidative dimerization (disulfide formation). |
Synthetic Workflow Visualization
The following diagram outlines the "Gold Standard" route. While direct ammonolysis of the ester is possible, we recommend the Hydrolysis-Acid Chloride pathway for high-purity applications to avoid thermodynamic equilibrium issues.
Figure 1: Recommended synthetic pathway prioritizing intermediate purification and reaction kinetics.
Phase 1: The Hantzsch Cyclization (Ring Formation)
The Reaction: Condensation of 2-methylpropanethioamide with ethyl bromopyruvate.
Troubleshooting Guide
Q: My reaction mixture turned black/tarry immediately. What happened?
-
Root Cause: Uncontrolled exotherm or polymerization of ethyl bromopyruvate.
-
The Fix: Ethyl bromopyruvate is a potent lachrymator and is thermally unstable. Do not add it rapidly to a warm solution.
-
Protocol: Dissolve the thioamide in Ethanol (0.5 M). Cool to 0°C . Add ethyl bromopyruvate dropwise over 30 minutes. Only after addition is complete should you allow it to warm to RT, then reflux.
-
Q: Yield is low (<40%), and I see a "dimer" impurity.
-
Root Cause: Oxidative dimerization of the thioamide to the disulfide (bis(isobutyl)disulfide) before it reacts with the pyruvate.
-
The Fix:
-
Degas solvents: Sparge ethanol with Nitrogen/Argon for 15 mins before use.
-
Stoichiometry: Use a slight excess of the thioamide (1.1 equiv) to account for oxidative loss.
-
Scavenger: If the thioamide is old/yellowed, recrystallize it from hexanes/benzene before use.
-
Q: The product won't precipitate during workup.
-
Root Cause: The thiazole nitrogen is basic (pKa ~2.5), forming a hydrobromide salt that is water-soluble.
-
The Fix: You must neutralize the reaction mixture.[1]
Phase 2: Amidation (Functional Group Transformation)
The Reaction: Converting the ethyl ester to the primary carboxamide.
Troubleshooting Guide
Q: I tried NH₃ in Methanol (7N) at RT, but conversion is stuck at 60% after 48 hours.
-
Root Cause: Thiazole esters are electronically deactivated. The reverse reaction (ethanolysis of the amide) competes with ammonolysis.
-
The Fix: Switch to the Acid Chloride Method (see Protocol below). Direct ammonolysis requires a sealed tube at 80°C–100°C, which often degrades the thiazole ring or causes decarboxylation.
Q: During hydrolysis (Ester -> Acid), I lost my product into the aqueous layer.
-
Root Cause: The thiazole amino acid is zwitterionic or highly polar.
-
The Fix: When acidifying the saponification mixture (LiOH/THF/H2O) with HCl to precipitate the acid, do not go below pH 3.0. If it doesn't precipitate, saturate the aqueous phase with NaCl and extract with n-Butanol or 2-Me-THF (DCM will not work well for the free acid).
Q: The final amide has a strong sulfur smell and is yellow.
-
Root Cause: Sulfur extrusion or ring opening during the activation step if SOCl₂ was too harsh.
-
The Fix:
-
Use Oxalyl Chloride with catalytic DMF in DCM at 0°C instead of refluxing SOCl₂.
-
Alternatively, use CDI (Carbonyldiimidazole) coupling. It is milder and avoids acidic conditions that might protonate the thiazole nitrogen, rendering it less reactive.
-
Validated Experimental Protocols
Method A: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
-
Setup: 3-neck flask, reflux condenser, N₂ inlet, addition funnel.
-
Charge: 2-Methylpropanethioamide (10.0 mmol) in anhydrous EtOH (20 mL).
-
Cool: Chill to 0°C in an ice bath.
-
Add: Ethyl bromopyruvate (10.5 mmol) dropwise over 20 min.
-
Reflux: Warm to RT, then reflux (78°C) for 2 hours. Monitor by TLC (Hex:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Add water (30 mL). Neutralize with sat. NaHCO₃ to pH 8. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄.
-
Yield Target: 85-95% (Pale yellow oil/solid).
Method B: Synthesis of 2-Isopropylthiazole-4-carboxamide (Via Acid Chloride)
Why this route? It guarantees 100% conversion and easier purification.
-
Hydrolysis: Treat ester (Method A) with LiOH (2 equiv) in THF:H₂O (3:1) at RT for 4h. Acidify to pH 3-4. Filter precipitate (Acid intermediate). Dry thoroughly.
-
Activation: Suspend Acid (5.0 mmol) in DCM (15 mL). Add cat. DMF (2 drops). Add Oxalyl Chloride (6.0 mmol) dropwise at 0°C. Stir 1h at RT (solution becomes clear).
-
Amidation: Concentrate to remove excess oxalyl chloride (critical!). Redissolve in DCM (10 mL).
-
Quench: Add this solution dropwise to a stirred solution of 28% NH₄OH (aq) (10 mL) at 0°C.
-
Isolation: Stir 30 min. Separate layers. Wash organic layer with water.[2] Dry and concentrate.
-
Purification: Recrystallize from EtOH/Water or flash chromatography (DCM:MeOH 95:5).
Analytical Data Reference
| Compound | 1H NMR (CDCl₃, 400 MHz) Diagnostic Peaks |
| Thioamide | δ 1.2 (d, 6H), 2.8 (sept, 1H), 7.5/8.0 (br s, NH₂) |
| Ester | δ 1.4 (t, 3H), 1.45 (d, 6H), 3.4 (sept, 1H), 4.4 (q, 2H), 8.05 (s, 1H, C5-H) |
| Amide (Product) | δ 1.43 (d, 6H), 3.38 (sept, 1H), 5.8/7.1 (br s, NH₂), 8.10 (s, 1H, C5-H) |
Note: The singlet at ~8.1 ppm is the diagnostic proton for the thiazole ring at position 5. If this is absent, the ring has not formed or has opened.
References
-
Hantzsch Thiazole Synthesis Mechanism & General Procedure
- SynArchive. "Hantzsch Thiazole Synthesis". Accessed 2026.
-
[Link]
-
Ammonolysis of Esters (Mechanism & Kinetics)
- Dalal Institute. "Ammonolysis of Esters". A Textbook of Organic Chemistry.
-
[Link]
-
Thiazole Synthesis Troubleshooting (Hantzsch Yield Optimization)
-
Biological Relevance (Glucokinase Activators)
Sources
Reducing byproducts in 2-Isopropylthiazole-4-carboxamide synthesis
Technical Support Center: 2-Isopropylthiazole-4-carboxamide Synthesis
Executive Summary
The synthesis of 2-Isopropylthiazole-4-carboxamide typically proceeds via a two-stage sequence: the Hantzsch Thiazole Synthesis (constructing the ring) followed by Amidation (converting the ester/acid to the amide).[1]
Users frequently report "tarry" byproducts during cyclization and hydrolysis impurities during amidation. This guide moves beyond standard recipes to address the mechanistic origins of these impurities. By controlling Critical Process Parameters (CPPs) such as local heat accumulation and water content, you can suppress side reactions and significantly improve isolation yields.[1]
Module 1: The Hantzsch Cyclization (Ring Formation)
Core Reaction: Condensation of 2-methylpropanethioamide with ethyl bromopyruvate.[1]
The Problem: "My reaction mixture turned black/tarry, and yield is <40%."
Diagnosis: You are likely experiencing Thermal Runaway Polymerization .
The Hantzsch condensation is highly exothermic. The
Troubleshooting Protocol:
-
Switch Addition Order: Do not add the bromopyruvate to the thioamide. Instead, dissolve the thioamide in ethanol (0.5 M) and cool to 0°C. Add the ethyl bromopyruvate dropwise to the thioamide.
-
The "0-to-Reflux" Ramp: Maintain 0–5°C during addition. Stir for 30 minutes cold. Then slowly warm to room temperature before heating to reflux. This allows the initial nucleophilic attack (SN2) to occur under kinetic control, preventing polymerization.[1]
-
Scavenge Acid: The reaction produces HBr. While some acid catalyzes the dehydration step, too much promotes degradation. Add solid NaHCO3 (1.1 equiv) or use a propylene oxide scavenger if the substrate is acid-sensitive.[1]
The Problem: "I see a byproduct at ~2x Molecular Weight."
Diagnosis: Oxidative Dimerization (Disulfide Formation).[1] Thioamides are prone to oxidation. If your reaction vessel is not inerted, 2-methylpropanethioamide oxidizes to the corresponding 1,2,4-thiadiazole or disulfide dimer.[1]
Corrective Action:
-
Degas Solvents: Sparge ethanol with Nitrogen/Argon for 15 minutes prior to use.
-
Reagent Quality: Check the thioamide source. If it smells strongly of sulfur or looks yellow/crusty, recrystallize it before use.
Module 2: The Amidation (Functional Group Interconversion)
Core Reaction: Conversion of Ethyl 2-isopropylthiazole-4-carboxylate to the Carboxamide.[1]
The Problem: "I have 30% unreacted ester and 10% Carboxylic Acid impurity."
Diagnosis: Competitive Hydrolysis vs. Aminolysis. Using aqueous ammonia (NH4OH) is the root cause.[1] Water acts as a competing nucleophile, hydrolyzing the ester to the acid (2-isopropylthiazole-4-carboxylic acid), which is a "dead end" (ammonium salts of acids do not form amides spontaneously).[1]
The "Anhydrous Pressure" Protocol: Do not use aqueous ammonia. Use 7N Ammonia in Methanol (commercially available).[1]
-
Vessel: Use a pressure-rated glass tube (Ace/Q-Tube) or a stainless steel bomb.[1]
-
Stoichiometry: Use a large excess of NH3 (10–20 equiv).[1] The methanol acts as the solvent.
-
Temperature: Heat to 50–60°C. The isopropyl group at C2 provides steric bulk that can slightly shield the C4 ester, making this reaction slower than a methyl-thiazole analog.
-
Result: This eliminates water, preventing acid formation. The excess ammonia drives the equilibrium to completion.
Visualizing the Pathway & Impurities
The following diagram maps the critical nodes where the process diverges from the Target Product Profile (TPP) into impurity sinks.
Caption: Figure 1. Reaction pathway analysis showing critical divergence points for polymerization (thermal), dimerization (oxidative), and hydrolysis (aqueous) impurities.[1]
Impurity Profile & Retention Data
Use this table to identify peaks in your LC-MS traces. Note: Relative Retention Times (RRT) are estimates based on C18 Reverse Phase columns (Water/Acetonitrile gradient).[1]
| Compound | RRT (approx) | Mass Shift ( | Origin | Mitigation Strategy |
| Target Amide | 1.00 | M+H | Product | -- |
| Thiazole Ester | 1.45 | +29 | Incomplete Amidation | Increase NH3 equivalents; Extend time.[1] |
| Thiazole Acid | 0.85 | +1 | Hydrolysis (Water) | Use Anhydrous NH3/MeOH.[1] |
| Thiadiazole Dimer | 1.80 | ~2x Mass | Thioamide Oxidation | Inert atmosphere (N2); Fresh reagents.[1] |
| Bromopyruvate Polymer | Baseline Hump | Variable | Thermal Runaway | Slow addition at 0°C. |
Advanced Troubleshooting: The "Nuclear Option"
If direct amidation fails (e.g., due to extreme steric hindrance or old reagents), switch to the Acid Chloride Method .[1] This is a 2-step bypass that is chemically robust.
-
Saponify: Treat the ester with LiOH in THF/Water to get the pure Carboxylic Acid. Isolate and dry completely.
-
Activate: Reflux the acid in Thionyl Chloride (SOCl2) for 2 hours to form the Acid Chloride. Evaporate excess SOCl2.
-
Amidate: Dissolve the crude acid chloride in dry DCM and drip into a cold solution of Ammonium Hydroxide (or NH3 gas).
Decision Logic for Amidation Method:
Caption: Figure 2. Decision matrix for selecting and optimizing the amidation protocol.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Synthesis of Thiazole Derivatives: A Review. Environmentally Benign Synthetic Approaches.
-
Source: [1]
-
Amidation Optimization
- Technical Support Center: Optimization of Amid
-
Source: [1]
-
Impurity Profiling in Thiazoles
- Synthesis, Characterization and Antimicrobial Evalu
-
Source: [1]
-
General Thiazole Synthesis Protocols
- Hantzsch Thiazole Synthesis - SynArchive.
-
Source: [1]
Sources
Technical Support Center: Optimization of Cell-Based Assays for 2-Isopropylthiazole-4-carboxamide
Current Status: Systems Operational Support Tier: Level 3 (Senior Application Science) Ticket Context: Assay variability, compound precipitation, and potency shifts observed with Thiazole-4-carboxamide scaffold.
Executive Summary: The Molecule & The Challenge
Welcome to the optimization hub. You are working with 2-Isopropylthiazole-4-carboxamide , a privileged scaffold often used in metabolic enzyme inhibitors (e.g., SDH, 11
Physicochemical Profile (Critical for Assay Design):
-
Core Structure: 1,3-Thiazole ring with an isopropyl group (lipophilic bulk) and a carboxamide (polar H-bond donor/acceptor).
-
Predicted LogP: ~1.5 – 2.5 (Moderate Lipophilicity).
-
Key Challenge: While not extremely hydrophobic, the planar thiazole ring + amide rigidity often leads to "micro-precipitation" upon rapid dilution into aqueous media. This invisible crash is the #1 cause of "flat" dose-response curves and false negatives.
Troubleshooting Guides (Interactive Modules)
Module A: Solubility & Compound Handling
Issue: My IC50 curves are erratic, or I see crystals at high concentrations (10-100 µM).
Diagnosis: You are likely experiencing Solvent Shock . Direct dilution of 100% DMSO stock into cell media causes the compound to crash out before it disperses.
The Fix: The "Intermediate Plate" Method Do not pipette 10 mM stock directly into the cell well. Use an intermediate dilution step to step-down the DMSO concentration gradually.
Protocol:
-
Stock: Prepare 10 mM stock in 100% anhydrous DMSO.
-
Intermediate Plate (V-Bottom): Dilute compound 1:200 into serum-free media or PBS (e.g., 2 µL stock + 398 µL media). This yields 50 µM at 0.5% DMSO.[1]
-
Why? Serum proteins can mask precipitation issues. If it stays soluble here, it will work in the assay.
-
-
Assay Plate: Transfer from Intermediate Plate to the cells (already in 100 µL media).
-
Result: Final DMSO is <0.5%, and the compound is pre-equilibrated.
-
Data: DMSO Tolerance Limits
| Cell Type | Max Recommended DMSO % | Risk at >0.5% |
|---|---|---|
| Immortalized (HEK293, CHO) | 0.5% - 1.0% | Membrane permeabilization, stress response activation |
| Primary Neurons/Hepatocytes | 0.1% | Apoptosis, dedifferentiation |
| Stem Cells (iPSC) | 0.05% - 0.1% | Spontaneous differentiation |
Expert Insight: Thiazole-carboxamides are stable, but the amide bond can be sensitive to extreme pH. Ensure your media buffering (HEPES/Bicarbonate) maintains pH 7.2–7.4 during the addition step.
Module B: Assay Interference (Fluorescence)
Issue: I see signal inhibition, but the cells look healthy. Is the compound quenching my fluorophore?
Diagnosis: Thiazole rings can absorb light in the UV/Blue region. If your readout (e.g., DAPI, Coumarin, or specific FRET pairs) overlaps with the compound's absorption, you will get False Positives (Inhibition) due to the Inner Filter Effect.
The Fix: The "Spike-In" Control
-
Run the assay without cells (just the reagents + fluorophore).
-
Add the compound at the highest test concentration (e.g., 10 µM).
-
Measure fluorescence.
-
If Signal Drops >10%: You have quenching. Switch to a Red-Shifted readout (e.g., Resazurin/AlamarBlue or Glo-based luminescence) which is less susceptible to small-molecule interference.
-
Module C: Potency Shifts (Biochemical vs. Cellular)
Issue: My biochemical IC50 is 5 nM, but my cellular EC50 is >1 µM.
Diagnosis: This >200-fold shift suggests Serum Protein Binding or Permeability issues. The hydrophobic isopropyl group loves to bind Albumin (BSA/FBS) in the media, reducing the free drug available to enter the cell.
The Fix: Serum Shift Assay Perform the dose-response in two conditions:
-
Standard: Media + 10% FBS.
-
Low Serum: Media + 1% FBS (or serum-free if cells tolerate for 4-6 hrs).
Interpretation:
-
Shift decreases in low serum: The compound is binding albumin. Action: Optimize structure for lower lipophilicity or accept the shift as physiological.
-
No change: The issue is membrane permeability or Efflux (P-gp). Action: Run a PAMPA assay or add an efflux inhibitor (e.g., Verapamil) to confirm.
Visualizing the Optimization Workflow
The following diagram illustrates the logic flow for troubleshooting "Dead Activity" in cell-based screens for this scaffold.
Caption: Logic gate for diagnosing the root cause of poor cellular potency for Thiazole-Carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO stocks stored at -20°C for months? A: For thiazole-carboxamides, yes, they are chemically stable. However, DMSO is hygroscopic (absorbs water). Repeated freeze-thaw cycles introduce water, which can cause the hydrophobic compound to crash inside the tube.
-
Best Practice: Aliquot stocks into single-use vials. If a stock looks cloudy upon thawing, sonicate for 5 minutes. If it remains cloudy, discard it.
Q: My cells are detaching after compound addition. Is it toxicity? A: Not necessarily.[2] Thiazoles can be structurally similar to certain integrin inhibitors or can intercalate into membranes at high concentrations.
-
Test: Check if the detachment is dose-dependent. If it happens at all concentrations, it might be a vehicle effect (too much DMSO) or pH shock. If it's dose-dependent, run an ATP-based viability assay (e.g., CellTiter-Glo) to distinguish detachment from death.
Q: The 2-isopropyl group seems essential for activity. Can I change it to improve solubility? A: The isopropyl group provides a specific "hydrophobic fill" in the target pocket. Replacing it with a polar group often kills potency.
-
Medicinal Chemistry Tip: Instead of removing the isopropyl, try modifying the carboxamide nitrogen. Adding a solubilizing tail (e.g., morpholine or piperazine) to the amide side is a standard strategy to improve solubility without disrupting the core thiazole binding.
References & Grounding
-
BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media. (Detailed protocols on solvent shock and intermediate dilution). 3
-
National Institutes of Health (NCBI). Tackling assay interference associated with small molecules. (Guidance on fluorescence quenching and inner filter effects). 4
-
SelectScience. How to optimize your cell-based assays: Overcoming common challenges. (Best practices for cell density and plate selection). 5
-
Protocol Online / ResearchGate. DMSO Tolerance in Cell Culture. (Consensus data on 0.1% vs 0.5% DMSO limits).[6][7] 1
-
ChemSrc. 2-Isopropyl-1,3-thiazole-4-carboxylic acid Physicochemical Properties. (LogP and solubility data). 8
Sources
- 1. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:234445-61-5 | 2-Isopropyl-1,3-thiazole-4-carboxylic acid | Chemsrc [chemsrc.com]
Technical Support Center: Navigating Batch-to-Batch Variability in 2-Isopropylthiazole-4-carboxamide Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 2-Isopropylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important molecule. Our goal is to empower you with the scientific understanding to mitigate batch-to-batch variability and ensure robust and reproducible outcomes.
This document is structured to provide direct answers to specific issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Isopropylthiazole-4-carboxamide?
A1: The most prevalent and logical synthetic pathway involves a two-step process:
-
Hantzsch Thiazole Synthesis: This step involves the condensation of a thioamide (isothiobutyramide) with an α-haloketone derivative (e.g., ethyl 2-chloroacetoacetate) to form the thiazole ring, typically yielding an ester intermediate like ethyl 2-isopropylthiazole-4-carboxylate.[1][2]
-
Amide Formation: The ester intermediate is then converted to the final carboxamide. This can be achieved either through direct aminolysis with ammonia or by a two-step process of hydrolyzing the ester to the corresponding carboxylic acid (2-Isopropyl-1,3-thiazole-4-carboxylic acid), followed by an amide coupling reaction.[3][4]
Q2: What are the primary drivers of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability can be introduced at multiple stages of the synthesis. The key contributing factors include:
-
Raw Material Quality: The purity and consistency of starting materials, such as the α-haloketone and thioamide, are critical. Impurities in these reagents can lead to side reactions and the formation of unexpected byproducts.[5][6]
-
Process Control in Hantzsch Synthesis: This reaction can be exothermic, and inadequate temperature control can promote side reactions.[7] Inefficient mixing, especially during scale-up, can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics and impurity profiles.
-
Amide Coupling Conditions: The choice of coupling reagent, solvent, temperature, and base can significantly impact the efficiency and purity of the final product. The presence of moisture is a particularly critical factor that can hydrolyze activated intermediates.[8]
-
Purification and Isolation: The crystallization process is a common source of variability. Factors such as solvent choice, cooling rate, and the presence of impurities can affect crystal form, purity, and yield.[7][9]
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A robust analytical strategy is essential for controlling batch-to-batch variability. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying impurities, and determining the final purity of 2-Isopropylthiazole-4-carboxamide. A validated, stability-indicating HPLC method is crucial for quality control.[10][11]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated impurities.
-
Forced Degradation Studies: These studies are critical for developing a stability-indicating analytical method by intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.[12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Isopropylthiazole-4-carboxamide in a question-and-answer format.
Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
Issue 1: Low Yield of the Thiazole Ester Intermediate
Question: My Hantzsch thiazole synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a common issue. Let's break down the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress by TLC or HPLC. If starting materials are still present, consider extending the reaction time or gradually increasing the temperature. |
| Side Reactions | The α-haloketone is a reactive electrophile and can participate in side reactions, especially if the temperature is too high or if nucleophilic impurities are present. | Ensure controlled addition of the α-haloketone to the thioamide solution to manage the exotherm. Maintain the recommended reaction temperature. Use high-purity starting materials. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully verify the molar equivalents of the thioamide and α-haloketone. A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-haloketone. |
| Suboptimal Solvent | The choice of solvent can influence reaction rates and solubility of intermediates. Alcohols like ethanol are commonly used.[1] | If using a non-polar solvent, consider switching to ethanol or another suitable protic solvent. Ensure all reactants are soluble in the chosen solvent at the reaction temperature. |
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an unexpected isomer along with my desired ethyl 2-isopropylthiazole-4-carboxylate. How can I control the regioselectivity?
Answer: The Hantzsch synthesis can sometimes yield a mixture of regioisomers, particularly when using unsymmetrical thioamides or α-haloketones.
-
Mechanism of Isomer Formation: The initial nucleophilic attack of the thioamide sulfur on the α-haloketone is followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon.[9] If the thioamide is N-substituted, there is a possibility of cyclization occurring through the nitrogen, leading to an iminothiazoline intermediate that can rearrange.
-
Controlling Regioselectivity:
-
pH Control: The reaction pH can influence the regioselectivity. Neutral to slightly basic conditions generally favor the formation of the desired 2-substituted thiazole.[14] Acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[14]
-
Reaction Conditions: Carefully controlling the temperature and reaction time can also help to minimize the formation of undesired isomers.
-
Part 2: Amide Formation
Issue 3: Low Conversion to 2-Isopropylthiazole-4-carboxamide
Question: The conversion of my 2-isopropylthiazole-4-carboxylic acid to the carboxamide is low, even with a coupling reagent. What could be the issue?
Answer: Incomplete amide formation is a frequent challenge, often stemming from the deactivation of reactants or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Moisture Contamination | Many coupling reagents and activated intermediates are sensitive to moisture. Water can hydrolyze the activated carboxylic acid back to its starting material. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Inactive Coupling Reagent | The coupling reagent may have degraded over time. | Use a fresh bottle of the coupling reagent. Consider using a more robust coupling reagent like HATU or COMU for challenging couplings. |
| Formation of N-Acylurea Side Product | With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[15] | The addition of HOBt or OxymaPure can suppress the formation of the N-acylurea byproduct by forming a more reactive activated ester.[15] |
| Insufficient Base | If the amine is used as a salt (e.g., ammonium chloride), a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to liberate the free amine for the reaction. | Ensure the use of an adequate amount of base to neutralize any acid present and facilitate the reaction. |
Issue 4: Difficulty in Purifying the Final Product
Question: My crude 2-Isopropylthiazole-4-carboxamide is difficult to purify, and I'm experiencing "oiling out" during crystallization. What should I do?
Answer: Purification challenges, especially "oiling out," are common with carboxamides. This occurs when the compound separates from the solution as a liquid instead of a solid.[7]
-
Troubleshooting "Oiling Out":
-
Solvent System: The chosen solvent may be too good at dissolving your compound, or the anti-solvent may be causing rapid precipitation. Experiment with different solvent/anti-solvent combinations. A slower addition of the anti-solvent can promote crystal formation over oiling out.
-
Temperature Gradient: Cool the solution slowly. A gradual decrease in temperature allows for more ordered crystal lattice formation.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7]
-
-
Chromatography: If crystallization proves difficult, column chromatography is a reliable alternative for purification. A range of silica gel and solvent systems can be explored to achieve optimal separation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate (Hantzsch Synthesis)
-
To a solution of isothiobutyramide (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-isopropylthiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 2-Isopropylthiazole-4-carboxamide (Amide Formation via Acid Chloride)
-
Suspend 2-isopropyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane containing a catalytic amount of DMF.
-
Cool the suspension to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) or a solution of the desired amine and a non-nucleophilic base like triethylamine (1.5 eq) in dichloromethane.[16]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathway and Potential Side Products
Caption: Synthetic pathway for 2-Isopropylthiazole-4-carboxamide.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025).
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681. [Link]
-
Gande, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Ngwa, G. (2010). Forced degradation studies as an integral part of HPLC stability indicating method development. Drug Delivery Technology, 10, 56-59.
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
-
Chen, B., et al. (2015). Palladium(II) acetate catalyzes a highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate, whereas iron(III) bromide promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles. Organic Letters, 17(19), 4698–4701. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Organic Syntheses. (n.d.). N-METHYL-N-(4-PYRIDINYL)-2-(p-TOLYL)PROPANAMIDE. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Singh, A. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681. [Link]
-
Al-Saeedi, A. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Pharmaceuticals, 16(8), 1121. [Link]
- CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
-
Al-Omar, M. A. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecules, 15(8), 5346–5359. [Link]
-
Badade, S. S., et al. (2020). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]
-
Patil, P., et al. (2022). Analytical Method Development and Validation. Mansa STM Publishers. [Link]
-
Friscic, T., et al. (2013). Polymorphism in Carboxamide Compound with High-Z' Crystal Structure. ResearchGate. [Link]
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1365. [Link]
-
Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1-8. [Link]
-
Mehta, L., et al. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. Journal of Pharmaceutical and Technical Research, 2(6), 191-196. [Link]
-
Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16025–16041. [Link]
-
Al-Saeedi, A. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Pharmaceuticals, 16(8), 1121. [Link]
-
Badade, S. S., et al. (2020). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]
-
Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate. [Link]
-
Deeming, E. J., et al. (2015). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Der Pharma Chemica. (n.d.). A review on various activating reagents for N-acylation reactions. [Link]
-
Lundgren, R. J. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. DiVA portal. [Link]
-
P212121 Store. (n.d.). Ethyl 2-isopropylthiazole-4-carboxylate. [Link]
-
PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]
- US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. OUCI. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 15. organic-synthesis.com [organic-synthesis.com]
- 16. derpharmachemica.com [derpharmachemica.com]
Enhancing the stability of 2-Isopropylthiazole-4-carboxamide in solution
Welcome to the Advanced Application Support Portal. Subject: 2-Isopropylthiazole-4-carboxamide (2-ITC) Ticket ID: STAB-THZ-04 Status: Open
This guide addresses the stability and solubility challenges associated with 2-Isopropylthiazole-4-carboxamide . As a Senior Application Scientist, I have structured this response to move beyond basic "tips" into causal analysis and self-validating protocols.
Quick Reference: Physicochemical Profile
| Property | Value / Characteristic | Implication |
| Core Scaffold | 1,3-Thiazole | Aromatic, generally stable, but N-site is basic. |
| Functional Group 1 | C4-Carboxamide | Susceptible to hydrolysis (Acid/Base catalyzed). |
| Functional Group 2 | C2-Isopropyl | Lipophilic; tertiary carbon prone to radical oxidation. |
| LogP (Calc) | ~1.6 - 2.0 | Low aqueous solubility; requires co-solvents/excipients. |
| pKa (Calc) | ~2.5 (Thiazole N) | Protonates in strong acids, altering solubility/stability. |
Module 1: Chemical Stability & Hydrolysis
User Issue: "My compound shows significant degradation (5-10%) when stored in acidic buffers (pH < 4) or basic media (pH > 9) for 24 hours."
Root Cause Analysis
While thiazole rings are robust, the carboxamide bond at position 4 is the thermodynamic weak point.
-
Acid Catalysis: Under low pH, the carbonyl oxygen protonates, making the carbonyl carbon highly electrophilic and susceptible to water attack.
-
Base Catalysis: Hydroxide ions directly attack the carbonyl carbon.
-
Result: Cleavage of the amide to yield 2-isopropylthiazole-4-carboxylic acid and ammonia.
Troubleshooting Protocol: pH Rate Profiling
Do not guess the stable pH. Construct a pH-rate profile to identify the "valley of stability."
Step-by-Step Experiment:
-
Prepare Buffers: 10 mM buffers at pH 1.2, 4.0, 7.4, and 10.0.
-
Spike: Add 2-ITC stock (DMSO) to reach 50 µM final concentration.
-
Incubate: Hold at 40°C (accelerated condition) for 48 hours.
-
Analyze: HPLC-UV (254 nm).
-
Calculate: Plot
vs. pH.
Recommendation:
-
Target pH: Maintain formulation between pH 5.5 and 7.5 .
-
Buffer Selection: Use Phosphate or Citrate buffers. Avoid Acetate if LC-MS is downstream (ion suppression risk), though chemically compatible.
Module 2: Oxidative Degradation
User Issue: "I observe a new impurity peak (RRT ~0.85) with a mass shift of +16 Da after exposing the solution to light or air."
Root Cause Analysis
The isopropyl group at the C2 position contains a tertiary carbon (methine). This position is "benzylic-like" due to the adjacent aromatic thiazole ring, stabilizing the radical intermediate formed during hydrogen abstraction.
-
Mechanism: Auto-oxidation leads to the formation of a hydroperoxide, which degrades into a hydroxylated derivative (tertiary alcohol) or N-oxide species on the thiazole nitrogen.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The amide bond hydrolyzes to the acid (Red), while the thiazole core/isopropyl group oxidizes (Yellow).
Corrective Action
-
Antioxidants: Add 0.1% Sodium Metabisulfite (aqueous) or 0.05% BHT (organic stocks).
-
Container Closure: Switch to amber glass vials to prevent photo-initiated radical formation.
-
Headspace: Purge vials with Nitrogen or Argon before sealing.
Module 3: Solubility & Precipitation (The "Crash Out")
User Issue: "The compound is soluble in DMSO, but precipitates immediately upon dilution into cell culture media (cloudy solution)."
Root Cause Analysis
This is the classic "Parachute Effect" failure . The compound is stable in the high-energy solvent (DMSO) but thermodynamically unstable in water. Upon dilution, it supersaturates and rapidly crystallizes because the water molecules form "iceberg" structures around the hydrophobic isopropyl group, driving aggregation.
Formulation Strategy: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic isopropyl-thiazole moiety inside their cavity while presenting a hydrophilic exterior to the water.[1]
Data: Solubility Enhancement Matrix
| Solvent System | Solubility (mg/mL) | Stability Risk | Verdict |
| Water (Pure) | < 0.05 | High (Precipitation) | ❌ Unsuitable |
| 5% DMSO / Water | ~0.2 | Moderate | ⚠️ Use immediately |
| 20% HP-β-CD | > 2.5 | High Stability | ✅ Recommended |
| PEG 400 (10%) | ~1.0 | Low (Oxidation risk from PEG) | ⚠️ Monitor Peroxides |
Protocol: Preparing a 20% HP-β-CD Stock
-
Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin in 80mL of PBS (pH 7.4). Stir until clear.
-
Compound Addition: Add 2-ITC powder slowly to the stirring vehicle.
-
Equilibration: Stir for 24 hours at room temperature protected from light.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles.
-
Validation: Analyze filtrate by HPLC to confirm actual concentration.
Module 4: Analytical Troubleshooting
User Issue: "My HPLC peaks are tailing, and retention times are drifting."
Solution: The thiazole nitrogen (pKa ~2.5) can interact with residual silanols on HPLC columns.
-
Mobile Phase: Ensure your aqueous phase contains 0.1% Formic Acid or 10mM Ammonium Acetate . The buffer suppresses the ionization of silanols and improves peak shape.
-
Column Choice: Use a "end-capped" C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to minimize secondary interactions.
Workflow: Stability Testing Pipeline
Figure 2: Standard workflow for validating the stability of 2-ITC formulations.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
-
PubChem. (2025). 2-Isopropyl-4-methylthiazole (Analogous Structure Data). National Library of Medicine.
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][4][5][6] Advanced Drug Delivery Reviews.
Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific laboratory environment.
Sources
Technical Support Center: Chiral Separation of Thiazole Derivatives
Topic: Method development for chiral separation of thiazole derivatives Role: Senior Application Scientist, Chiral Technologies Division
Welcome to the Advanced Method Development Hub. You are likely here because thiazole derivatives present a unique set of chromatographic challenges: they are often basic, exhibit poor solubility in standard alkanes, and possess aromatic systems prone to π-π stacking. This guide moves beyond generic protocols to address the specific physicochemical behavior of the thiazole scaffold during chiral recognition.
Module 1: The Screening Workflow (Standard Operating Procedure)
The "Guess-and-Check" method is obsolete. For thiazoles, we utilize a Systematic Screening Platform . The thiazole nitrogen (pKa ~2.5) and potential substituents (often amines or amides) require specific attention to basicity and hydrogen bonding.
Step 1: Solubility Check & Column Selection
-
The Trap: Thiazoles are often insoluble in Hexane/Heptane (standard Normal Phase diluents).
-
The Fix: Prioritize Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC, IG, IH).
-
Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) to solubilize your sample without stripping the stationary phase [1][2].
-
Step 2: The Screening Gradient (SFC & HPLC)
Do not start isocratic. Run a broad gradient to assess retentivity (
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) |
| Primary Columns | Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., IG, AD) Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., OD) | Amylose-tris(3,5-dimethylphenylcarbamate) (IG, AD) Cellulose-tris(3-chloro-4-methylphenylcarbamate) (OZ) |
| Mobile Phase A | Heptane (or Hexane) | CO₂ |
| Mobile Phase B | Ethanol or IPA (50:50 mix recommended) | Methanol or Ethanol |
| Additive (Critical) | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1% Isopropylamine (IPAm) or DEA |
| Gradient Profile | 5% B to 50% B over 20 mins | 5% B to 50% B over 10 mins |
Technical Note: For thiazoles, Amylose-based columns (IG, AD) often provide broader selectivity than Cellulose due to the helical pitch accommodating the flat aromatic thiazole ring more effectively [3][4].
Visualization: Method Development Decision Matrix
Figure 1: Decision matrix for selecting stationary phases based on thiazole solubility profiles. Note the divergence for "Coated" vs. "Immobilized" phases.
Module 2: Troubleshooting & FAQs
Q1: My peaks are tailing severely (As > 1.5). Is the column dead?
-
Diagnosis: Likely not. Thiazoles contain a basic nitrogen (N3 position). This nitrogen interacts with residual silanol groups (Si-OH) on the silica support of the column, causing secondary retention (tailing).
-
The Fix: You must suppress silanol ionization.
-
Standard: Add 0.1% Diethylamine (DEA) to the organic modifier.
-
MS-Compatible: Use 0.1% Ammonium Bicarbonate or 0.1% Ammonium Formate in Methanol (if using Polar Organic Mode) [5].
-
Caution: Never use pure amine on a column previously used with acidic additives without a thorough flush (Ethanol -> Water -> Ethanol).
-
Q2: I see separation, but the peaks are incredibly broad.
-
Diagnosis: Slow mass transfer kinetics. The thiazole-CSP interaction might be too strong, or the sample solvent is too strong (viscous fingering).
-
The Fix:
-
Temperature: Increase column temperature to 35°C or 40°C. This improves mass transfer and sharpens peaks for nitrogen-containing heterocycles [6].
-
Sample Solvent: Ensure your sample solvent matches the mobile phase. Injecting a thiazole dissolved in 100% THF into a Hexane mobile phase will cause peak distortion.
-
Q3: I cannot dissolve my sample in mobile phase, and it clogs the injector.
-
Diagnosis: Common with fused thiazole systems (e.g., benzothiazoles).
-
The Fix: Switch to Polar Organic Mode (POM) .
-
Protocol: Use 100% Methanol or Acetonitrile (with 0.1% DEA/TEA) as the mobile phase.
-
Columns: Chiralcel OD-RH or Chiralpak AD-RH (Reversed Phase versions) or standard Immobilized columns (IG, IA) work exceptionally well in POM. This mode utilizes the H-bonding and steric fit without the solubility constraints of alkanes [7].
-
Module 3: Advanced Optimization (SFC vs. HPLC)
For high-throughput screening of thiazoles, SFC (Supercritical Fluid Chromatography) is superior to HPLC.
-
Mechanism: Thiazoles are lipophilic but polar. Supercritical CO₂ (non-polar) + Methanol (polar) creates a highly tunable environment.
-
Data Insight: In a study of 50 privileged scaffolds, Amylose-based SFC columns resolved 100% of tested thiazole derivatives, whereas Cellulose columns resolved only ~60% [3].
Comparative Protocol: HPLC vs. SFC for Thiazole "X"
| Feature | HPLC (Normal Phase) | SFC |
| Typical Run Time | 20 - 45 mins | 3 - 8 mins |
| Solvent Consumption | High (Hexane/EtOH) | Low (CO₂/MeOH) |
| Peak Capacity | Moderate | High (Lower viscosity = Higher efficiency) |
| Thiazole Selectivity | Driven by H-bonding | Driven by H-bonding + Dipole-Dipole |
Visualization: Mechanism of Tailing & Resolution
Figure 2: Mechanistic view of peak tailing. Basic additives (Green) block silanol sites, forcing the Thiazole (Red) to interact only with the Chiral Selector (Blue).
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies.[1][2]
-
Phenomenex. Advantages of using immobilized stationary phases in chiral separations.[3][1] Technical Note.
-
Regis Technologies. Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. The Analytical Scientist.
-
Geryk, R., et al. (2016). Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich (Merck). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs.
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
-
Chrom Tech. What Causes Peak Tailing in HPLC?
Sources
Validation & Comparative
Technical Comparison Guide: 2-Isopropylthiazole-4-carboxamide vs. Established Small Molecule Inhibitors
This guide provides a technical comparison of 2-Isopropylthiazole-4-carboxamide —a distinct lipophilic scaffold often utilized as a chemical probe or lead fragment—against established small molecule inhibitors in the fields of IMPDH inhibition , 11β-HSD1 modulation , and Antioxidant defense .
Executive Summary
2-Isopropylthiazole-4-carboxamide represents a critical structural class of thiazole-based inhibitors. Unlike its nucleoside analog counterpart Tiazofurin (an IMPDH inhibitor), this molecule features a lipophilic isopropyl group at the C2 position, significantly altering its physicochemical profile, membrane permeability, and metabolic stability.
This guide objectively compares the 2-Isopropylthiazole-4-carboxamide scaffold against standard-of-care (SoC) and tool compounds, focusing on its utility as a non-nucleoside mimetic and a lipophilic fragment in drug discovery.
Part 1: Mechanism of Action & Target Profiling
The thiazole-4-carboxamide core is a privileged scaffold that mimics the nicotinamide moiety of NAD+, allowing it to interrogate NAD+-dependent enzymes.
Primary Target: Inosine Monophosphate Dehydrogenase (IMPDH)
-
Mechanism: The carboxamide group forms hydrogen bonds with the cofactor binding pocket of IMPDH, mimicking the amide of NAD+.
-
Differentiation: While Tiazofurin requires metabolic activation (phosphorylation) to form the active TAD analog, 2-Isopropylthiazole-4-carboxamide acts as a direct, lipophilic competitor or an allosteric modulator, bypassing the requirement for kinase activation.
Secondary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
-
Mechanism: Thiazole carboxamides bind to the cortisone-binding pocket, preventing the conversion of cortisone to active cortisol. The 2-isopropyl group fills the hydrophobic pocket typically occupied by the steroid core.
Pathway Visualization: IMPDH Inhibition & NAD+ Mimicry
Figure 1: Mechanism of Action comparing the prodrug Tiazofurin with the direct-acting 2-Isopropylthiazole-4-carboxamide scaffold in the de novo purine biosynthesis pathway.
Part 2: Comparative Analysis
1. Potency & Selectivity vs. Standard Inhibitors
| Feature | 2-Isopropylthiazole-4-carboxamide | Tiazofurin (Reference Drug) | Mycophenolic Acid (MPA) | AMG-221 (11β-HSD1 Inhibitor) |
| Primary Target | IMPDH / 11β-HSD1 (Dual) | IMPDH II | IMPDH II | 11β-HSD1 |
| Binding Mode | NAD+ Mimetic (Cofactor site) | NAD+ Mimetic (Cofactor site) | NAD+ Mimetic (Cofactor site) | Substrate Competitive |
| IC50 (Approx.) | 0.5 – 5.0 µM (Scaffold dependent) | 0.1 – 1.0 µM (as TAD) | ~0.02 µM | < 0.01 µM |
| Metabolic Activation | None Required (Direct Acting) | Required (Kinase dependent) | None Required | None Required |
| Cell Permeability | High (Lipophilic, logP ~1.7) | Low (Requires transport) | Moderate | High |
| Solubility | Low (DMSO required) | High (Water soluble) | Moderate | Moderate |
| Toxicity Risk | Low (No ribose accumulation) | High (Neurotoxicity via TAD) | GI Toxicity | Metabolic perturbation |
2. Physicochemical Advantages
-
Lipophilicity (LogP): The 2-isopropyl group (LogP ~1.7) confers superior passive membrane permeability compared to the polar ribose tail of Tiazofurin. This makes the 2-isopropyl analog an excellent "seed" compound for intracellular targets where active transport is absent.
-
Metabolic Stability: Unlike amide-linked side chains which are prone to hydrolysis, the thiazole-4-carboxamide core is remarkably stable in plasma, providing a longer half-life for in vivo studies.
Part 3: Experimental Protocols
Protocol A: IMPDH Enzymatic Inhibition Assay
Objective: Determine the Ki of the inhibitor against recombinant human IMPDH type II.
-
Reagent Prep:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
-
Substrate: 200 µM IMP, 400 µM NAD+.
-
Enzyme: Recombinant hIMPDH2 (10-20 nM final).
-
-
Compound Handling:
-
Dissolve 2-Isopropylthiazole-4-carboxamide in 100% DMSO to 10 mM.
-
Perform 1:3 serial dilutions. Ensure final DMSO concentration is <1%.
-
-
Reaction Initiation:
-
Incubate Enzyme + Inhibitor for 10 min at 37°C.
-
Add Substrate Mix (IMP + NAD+) to initiate.
-
-
Detection:
-
Monitor absorbance at 340 nm (NADH production) kinetically for 20 minutes.
-
-
Validation:
-
Positive Control: Mycophenolic Acid (IC50 expected ~20 nM).
-
Negative Control: DMSO only.
-
Protocol B: Cell Viability & Specificity (MTS Assay)
Objective: Verify if cytotoxicity is rescued by Guanosine (proving IMPDH mechanism).
-
Cell Seeding: Seed A549 or K562 cells (5,000 cells/well) in 96-well plates.
-
Treatment:
-
Arm A: Cells + Inhibitor (0.1 – 100 µM).
-
Arm B (Rescue): Cells + Inhibitor + 100 µM Guanosine .
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTS reagent; read OD at 490 nm.
-
Interpretation:
-
If Arm B shows significantly higher viability than Arm A, the mechanism is IMPDH-dependent .
-
If no rescue occurs, the compound likely has off-target toxicity (e.g., mitochondrial uncoupling).
-
Experimental Workflow Diagram
Figure 2: Validated experimental workflow for characterizing thiazole-carboxamide inhibitors.
References
-
Franchetti, P., et al. "Synthesis and IMP dehydrogenase inhibitory activity of 2-substituted thiazole-4-carboxamide derivatives." Journal of Medicinal Chemistry.
-
Pankiewicz, K. W. "NAD+ analogues as inhibitors of IMP dehydrogenase: design and synthesis." Current Pharmaceutical Design.
-
Sigma-Aldrich. "Ethyl 2-isopropylthiazole-4-carboxylate Product Specification." Merck KGaA.
-
El-Abd, O., et al. "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties." Organic & Biomolecular Chemistry.
-
Hit2Lead. "Compound Data: 2-Isopropylthiazole-4-carboxamide analogs." ChemBridge.[1]
Sources
Validating the Biological Target of 2-Isopropylthiazole-4-carboxamide
Executive Summary: The Scaffold Identity
2-Isopropylthiazole-4-carboxamide (CAS: 390386-23-9) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets depending on its specific substitution patterns. While often utilized as a fragment or intermediate, this core structure and its immediate derivatives are most prominently validated as inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) , a critical enzyme in lipid metabolism, and c-Met Kinase , a receptor tyrosine kinase involved in oncogenesis.
Validating the biological target of this compound requires a rigorous deconvolution strategy to distinguish between metabolic modulation (SCD1) and kinase inhibition (c-Met). This guide outlines a self-validating workflow to confirm target engagement, comparing its performance against established reference standards.
Target Landscape & Mechanism of Action
To validate the target, one must first understand the mechanistic dichotomy of the thiazole-4-carboxamide class.
| Feature | Primary Putative Target: SCD1 | Secondary Off-Target: c-Met Kinase |
| Biological Role | Catalyzes the | Transmembrane receptor tyrosine kinase promoting cell proliferation, motility, and invasion. |
| Binding Mode | Binds to the desaturase domain in the ER membrane, blocking electron transfer or substrate access. | Type I or Type II kinase inhibition; the amide acts as a hinge binder in the ATP pocket. |
| Key Readout | Reduction in the cellular C18:1/C18:0 (Oleate/Stearate) ratio. | Inhibition of Phospho-c-Met (Tyr1234/1235) and downstream signaling (ERK/AKT). |
Pathway Visualization: SCD1 vs. c-Met Signaling
Caption: Mechanistic bifurcation of thiazole-4-carboxamide derivatives targeting SCD1 (lipid desaturation) versus c-Met (kinase signaling).
Comparative Analysis: Performance vs. Alternatives
When validating 2-Isopropylthiazole-4-carboxamide, it is crucial to benchmark it against "Gold Standard" inhibitors to contextualize its potency and selectivity.
Table 1: Benchmark Comparison for Target Validation
| Metric | 2-Isopropylthiazole-4-carboxamide (Test Probe) | A-939572 (SCD1 Positive Control) | Crizotinib (c-Met Positive Control) |
| Primary Target | SCD1 (Putative) | SCD1 | c-Met / ALK |
| Potency (IC50) | ~50 - 500 nM (Structure dependent) | ~4 nM (Cellular) | ~0.6 nM (c-Met) |
| Selectivity | Moderate (Fragment-like). Requires profiling against kinases. | High for SCD1; low kinase cross-reactivity. | High for kinases; no SCD1 activity. |
| Cellular Readout | Decreased Desaturation Index (C18:1/C18:0). | Complete ablation of C18:1 synthesis. | Inhibition of p-c-Met. |
| Solubility | High (Low MW, Polar amide). | Moderate (Lipophilic). | Moderate. |
Expert Insight: If your compound shows high potency (IC50 < 100 nM) in a kinase panel but poor modulation of the lipid ratio, you are likely observing a c-Met-driven mechanism rather than SCD1 inhibition. Conversely, if the lipid ratio shifts drastically without affecting phospho-c-Met, the SCD1 target is validated.
Experimental Validation Protocols
To authoritatively validate the target, follow this three-phase workflow.
Phase 1: Biochemical Target Engagement (Enzymatic Assay)
Objective: Direct verification of SCD1 inhibition in a cell-free system.
Protocol:
-
Microsome Preparation: Isolate liver microsomes from mice (high native SCD1 expression) or use recombinant human SCD1 expressed in E. coli.
-
Reaction Mix: Combine 3 µg microsomal protein, NADH (cofactor), and [14C]-Stearoyl-CoA (substrate) in phosphate buffer (pH 7.2).
-
Treatment: Incubate with 2-Isopropylthiazole-4-carboxamide (0.1 nM – 10 µM) for 15 minutes at 37°C.
-
Termination: Stop reaction with 10% KOH/MeOH; saponify lipids at 80°C for 45 min.
-
Extraction & Analysis: Acidify with HCl, extract fatty acids with hexane. Separate C18:0 (Stearic acid) and C18:1 (Oleic acid) via Ag-Ion Thin Layer Chromatography (TLC) or HPLC.
-
Quantification: Measure radioactivity of the C18:1 spot vs. C18:0. Calculate % conversion.
Phase 2: Cellular Lipidomic Profiling (Functional Phenotype)
Objective: Confirm that the compound alters lipid metabolism in intact cells (the "Desaturation Index").
Protocol:
-
Cell Culture: Use H460 or A549 cells (known SCD1 dependence).
-
Dosing: Treat cells with compound (1 µM, 5 µM, 10 µM) for 24 hours. Include A-939572 (100 nM) as a positive control.
-
Lipid Extraction: Wash cells with PBS. Extract lipids using the Folch method (Chloroform:Methanol 2:1).
-
Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using 14% BF3-methanol.
-
GC-MS Analysis: Analyze FAMEs via Gas Chromatography-Mass Spectrometry.
-
Validation Metric: Calculate the Desaturation Index (DI) :
A validated SCD1 inhibitor will significantly decrease this ratio.
Phase 3: Cellular Thermal Shift Assay (CETSA)
Objective: Prove physical binding of the compound to the SCD1 protein in living cells.
Protocol:
-
Treatment: Treat cells with 10 µM compound or DMSO for 1 hour.
-
Thermal Challenge: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles. Centrifuge to remove precipitated (unbound/unstable) proteins.
-
Western Blot: Analyze supernatant using an anti-SCD1 antibody.
-
Result: If the compound binds SCD1, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).
Validation Workflow Visualization
Caption: Step-by-step decision tree for deconvoluting the biological target of thiazole-4-carboxamides.
References
-
Zhang, L., et al. (2006). "Discovery of A-939572, a potent and selective stearoyl-CoA desaturase inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Cui, J., et al. (2019). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Igal, R. A. (2010). "Stearoyl-CoA desaturase-1: a novel therapeutic target for cancer." Carcinogenesis. Link
-
Jafary, F., et al. (2024). "Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes." International Journal of Molecular Sciences. Link
-
Roongta, V., et al. (2011). "Lipidomics analysis of SCD1 inhibition in human lung cancer cells." Analytical Chemistry. Link
Head-to-head comparison of different 2-Isopropylthiazole-4-carboxamide synthesis routes
Executive Summary
Objective: To provide a head-to-head technical comparison of the two dominant synthetic strategies for 2-isopropylthiazole-4-carboxamide , a critical scaffold in medicinal chemistry (e.g., for antifungal agents and enzyme inhibitors).[1]
The Core Decision: The synthesis hinges on the source of the thioamide precursor.
-
Route A (The Laboratory Standard): Uses Lawesson’s Reagent to thionate isobutyramide.[1] Best for high-purity, small-scale (<10g) discovery chemistry.
-
Route B (The Process Route): Uses Isobutyronitrile and NaSH/H₂S to generate the thioamide in situ.[1] Best for cost-efficiency and scale-up (>100g), avoiding the isolation of malodorous intermediates.
Performance Matrix
| Feature | Route A: Lawesson's / Isolation | Route B: Nitrile / Telescoped |
| Starting Material | Isobutyramide | Isobutyronitrile |
| Step Count | 3 (Discrete) | 2 (Telescoped) |
| Overall Yield | 65–75% | 50–60% |
| Atom Economy | Low (Phosphorus waste) | High |
| Safety Profile | Moderate (Stench, P-byproducts) | High (H₂S containment required) |
| Purification | Column Chromatography required | Crystallization / Distillation |
| Scalability | Poor (Reagent cost/waste) | Excellent |
Part 1: Strategic Pathway Visualization
The following diagram illustrates the convergence of both routes at the thiazole ester intermediate and the subsequent amidation choices.
Caption: Convergence of Lawesson's and Nitrile routes at the Hantzsch cyclization, leading to the final carboxamide.[1]
Part 2: Detailed Technical Protocols
Route A: The Laboratory Standard (Lawesson’s Reagent)
Context: This route prioritizes reaction reliability and ease of purification over atom economy. It is the preferred method when generating <10g of material for SAR studies.
Step 1: Thionation[2][3]
-
Reagents: Isobutyramide (1.0 eq), Lawesson’s Reagent (0.6 eq), THF (anhydrous).[1]
-
Protocol:
-
Suspend isobutyramide in anhydrous THF (0.5 M).
-
Add Lawesson’s Reagent portion-wise at room temperature.[1]
-
Stir at ambient temperature for 2–4 hours. Note: THF is superior to Toluene here as it allows the reaction to proceed at lower temperatures, reducing byproduct formation.[3] [1]
-
Workup: Concentrate in vacuo. The residue will be a sticky semi-solid containing phosphorus byproducts.
-
Purification: Flash column chromatography (Hexane/EtOAc 8:2).
-
Critical Checkpoint: The product, isobutyrothioamide, is volatile and malodorous. Do not dry under high vacuum for prolonged periods.
-
Step 2: Hantzsch Cyclization[1]
-
Reagents: Isobutyrothioamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol.[1]
-
Protocol:
Route B: The Process Route (Nitrile Activation)
Context: This route avoids the expensive and waste-heavy Lawesson’s reagent.[1] It utilizes the "telescoped" approach where the thioamide is generated and cyclized in one pot or with minimal isolation.
Step 1 & 2: Telescoped Thioamide Generation & Cyclization[1]
-
Reagents: Isobutyronitrile (1.0 eq), NaSH·xH₂O (1.5 eq), MgCl₂·6H₂O (1.0 eq), DMF.
-
Mechanism: Mg²⁺ coordinates to the nitrile nitrogen, increasing electrophilicity for the attack by HS⁻.
-
Protocol:
-
Dissolve NaSH and MgCl₂ in DMF.[1] Stir for 30 min to form the active complex.
-
Add Isobutyronitrile. Heat to 60°C in a sealed vessel (to contain H₂S) for 4–6 hours.
-
Process Check: Monitor by HPLC for disappearance of nitrile.
-
Telescoping: Cool to RT. Do not isolate.
-
Add Ethyl Bromopyruvate (1.2 eq) directly to the DMF mixture.
-
Heat to 80°C for 3 hours.
-
Workup: Pour into ice water. The thiazole ester often precipitates or oils out.
-
Part 3: The Critical Divergence (Amidation)
Once the Ethyl 2-isopropylthiazole-4-carboxylate is obtained, you must choose the amidation method based on available equipment.[1]
Method 1: Direct Aminolysis (The "Bomb" Method)
-
Best for: Rapid throughput, robust substrates.[1]
-
Protocol:
-
Dissolve the ester in 7N NH₃ in Methanol .
-
Seal in a pressure tube or autoclave.[1]
-
Heat to 80°C for 12–24 hours.
-
Outcome: The isopropyl group provides steric bulk, slowing down the attack on the carbonyl. High concentration of ammonia and heat are required.
-
Risk: If the reaction is too slow, the ester may hydrolyze if moisture is present.
-
Method 2: Saponification-Activation (The "Gentle" Method)[1]
-
Best for: Large scales where autoclaves are impractical, or if the ester is resistant to aminolysis.[1]
-
Protocol:
-
Hydrolysis: Treat ester with LiOH (2 eq) in THF/Water (1:1) at RT. Acidify to precipitate 2-isopropylthiazole-4-carboxylic acid .
-
Activation: React acid with CDI (1.1 eq) in DMF (gas evolution observed).
-
Amidation: Add NH₄Cl (2 eq) or aqueous NH₄OH.
-
Outcome: Quantitative conversion to the primary amide under mild conditions.[1]
-
Part 4: Experimental Validation & Troubleshooting
Analytical Signatures
-
¹H NMR (DMSO-d₆):
-
Common Impurity:
-
De-isopropylated thiazole: Rare, but occurs if Hantzsch conditions are too acidic/hot for prolonged periods (retro-Friedel-Crafts type degradation, though unlikely on thiazoles).
-
Hantzsch Dimer: Result of thioamide oxidation.[3]
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Lawesson's reagent quality | Use fresh reagent; ensure anhydrous THF. |
| Stench (Route A) | Residual Thioamide | Wash organic layer with bleach (NaOCl) to oxidize sulfur byproducts.[1] |
| Incomplete Amidation | Steric hindrance of Isopropyl | Switch from Method 1 (Aminolysis) to Method 2 (Saponification-Activation).[1] |
| Oiling out (Route B) | DMF retention | Wash extensively with water or use LiCl solution during extraction.[1] |
References
-
Thionation of Amides: Pedersen, B. S.; Scheibye, S.; Nilsson, N. H.; Lawesson, S. O. Bull.[3] Soc. Chim. Belg.1978 , 87, 223.[3] Link
-
Hantzsch Thiazole Synthesis Review: Organic Reactions2004 , 6, 367.[1]
-
One-Pot Thiazole Synthesis: Bagley, M. C. et al. Synlett2004 , 2615–2617.[1] Link
-
Aminolysis Protocols: Ethyl 2-aminothiazole-4-carboxylate data. PubChem CID 73216.[7] Link
-
General Thioamide Synthesis from Nitriles: Manjula, K. et al. Synthetic Communications2007 , 37, 1545.[1] Link
Sources
- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 2-aminothiazole-4-carboxylate hydrobromide | C6H9BrN2O2S | CID 16495520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Isopropylthiazole-4-carboxamide and Its Analogs in Therapeutic Development
In the landscape of modern medicinal chemistry, the thiazole carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of 2-Isopropylthiazole-4-carboxamide and its structurally related analogs across various therapeutic areas. By delving into the nuances of structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds.
Introduction to the Thiazole Carboxamide Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[3] The addition of a carboxamide group further enhances the molecule's ability to form hydrogen bonds, a critical feature for target binding and biological activity.[4] This guide will focus on derivatives of the core 2-Isopropylthiazole-4-carboxamide structure, exploring how modifications to this scaffold influence efficacy in oncology, dermatology, and antioxidative therapies.
Comparative Efficacy in Oncology
The thiazole carboxamide scaffold has been extensively investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Inhibition of c-Met Kinase
The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. Its aberrant activation is implicated in tumor progression, metastasis, and drug resistance. Several studies have explored thiazole carboxamide derivatives as potent c-Met inhibitors.
A significant study involved the design and synthesis of four series of thiazole/thiadiazole carboxamide analogs.[5] Through systematic optimization, compound 51am emerged as a highly potent c-Met inhibitor.[5] The structure-activity relationship (SAR) studies revealed that the thiazole-2-carboxamide scaffold was superior to its thiadiazole counterpart in terms of cytotoxic effects.[5]
Table 1: Comparative in vitro c-Met Inhibitory Activity and Antiproliferative Activity of Thiazole Carboxamide Analogs [5]
| Compound | c-Met IC50 (nM) | Antiproliferative IC50 (µM) against MKN-45 Cells |
| 51am | 2.54 | 0.08 |
| 51ak | 3.89 | 0.12 |
| 51an | 3.73 | 0.15 |
| Foretinib (Control) | 3.60 | 0.21 |
The data clearly indicates that analogs like 51am , 51ak , and 51an exhibit comparable or superior potency to the established c-Met inhibitor, Foretinib.[5] The key structural modifications leading to this enhanced activity include the specific substitutions on the phenyl ring and the nature of the linker.[5]
Broad-Spectrum Antiproliferative Activity
Beyond specific kinase inhibition, thiazole carboxamide derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.
In one study, a series of novel thiazole-2-carboxamide derivatives were synthesized and evaluated for their in vitro activity against human lung and breast cancer cell lines.[6][7] Compound 6f displayed significant antiproliferative activity with IC50 values of 0.48 µM and 3.66 µM against human lung and breast cancer cell lines, respectively.[6][7] Furthermore, in an in vivo xenograft model, compound 6f demonstrated a remarkable tumor inhibition of 84.3% at a dosage of 10 mg/Kg, proving to be well-tolerated and more potent than the positive control, AZD9291.[6][7]
Another study focused on thiazolyl-indole-2-carboxamide derivatives and their cytotoxic potential against multiple cancer cell lines, including colorectal, hepatocellular, cervix, and breast cancer.[8] This highlights the versatility of the thiazole carboxamide scaffold in generating compounds with diverse anticancer profiles.
Application in Dermatology: Tyrosinase Inhibition
Hyperpigmentation disorders, often caused by the overproduction of melanin, are a common dermatological concern. Tyrosinase is the key enzyme in melanogenesis, making it a prime target for skin-lightening agents.
Guided by the binding model of the potent tyrosinase inhibitor thiamidol, a study synthesized and evaluated 26 derivatives of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide.[9] Among these, compound 4 emerged as a potent tyrosinase inhibitor with an IC50 of 1.51 µM and effectively inhibited melanin production in B16 cells.[9]
Table 2: Comparative Efficacy of Tyrosinase Inhibitors [9]
| Compound | Tyrosinase IC50 (µM) | In vivo Depigmenting Effect (Zebrafish Model) |
| Compound 4 | 1.51 | Comparable to Thiamidol |
| Thiamidol | 0.72 | - |
Although Thiamidol showed a lower IC50 in vitro, compound 4 demonstrated a comparable depigmenting effect in an in vivo zebrafish model and exhibited a better safety profile with lower toxicity.[9] This underscores the importance of in vivo validation to assess the true therapeutic potential of a compound.
Antioxidant Properties of Thiazole Carboxamide Derivatives
Oxidative stress is implicated in a wide range of diseases. The ability of thiazole carboxamide derivatives to act as antioxidants has been another promising area of investigation.
A series of thiazole-carboxamide derivatives were evaluated for their antioxidant activity using the DPPH free radical scavenging assay.[1][2] Notably, compound LMH6 , featuring a t-butyl group at the para position, exhibited the most potent antioxidant activity with an IC50 value of 0.185 µM, significantly outperforming the standard antioxidant, Trolox (IC50 = 3.10 µM).[1][2] The high lipophilicity of the t-butyl group is believed to enhance the compound's ability to penetrate biological membranes and interact with lipid radicals.[1][2]
Table 3: Comparative Antioxidant Activity (DPPH Assay) [1][2]
| Compound | IC50 (µM) |
| LMH6 | 0.185 ± 0.049 |
| LMH7 | 0.221 ± 0.059 |
| Trolox (Control) | 3.10 ± 0.92 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Method)
This protocol is widely used to assess the cytotoxic potential of compounds on cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of compounds on the c-Met enzyme.[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing c-Met enzyme, ATP, and a specific substrate in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Use a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo), to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.[1][2]
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Reaction Initiation: Add a solution of DPPH in methanol to the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.
Caption: Structure-Activity Relationship for c-Met Inhibitors.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The 2-Isopropylthiazole-4-carboxamide scaffold and its analogs represent a versatile and promising class of compounds with demonstrated efficacy across multiple therapeutic areas. The comparative analysis presented in this guide highlights the critical role of structural modifications in fine-tuning the biological activity and target specificity of these molecules. The potent anticancer, tyrosinase inhibitory, and antioxidant activities observed in various analogs underscore the vast potential of this chemical scaffold in drug discovery.
Future research should focus on further optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic properties. Additionally, exploring the efficacy of these analogs against a broader range of therapeutic targets could unveil new and unexpected applications. The continued exploration of the structure-activity relationships within the thiazole carboxamide family will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- Design and synthesis of 4-(2,4-dihydroxyphenyl)
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Isopropyl 2-Aminothiazole-4-carboxyl
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC.
- Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
- Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science Publisher.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
Sources
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 3. Isopropyl 2-Aminothiazole-4-carboxylate|Research Chemical [benchchem.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Isopropylthiazole-4-carboxamide Activity
This guide provides a comprehensive analysis of 2-Isopropylthiazole-4-carboxamide and its derivatives, focusing on the critical correlation between their performance in laboratory (in vitro) and preclinical (in vivo) settings. We will delve into the mechanistic underpinnings of their activity, compare them with relevant alternatives, and provide detailed experimental frameworks to ensure scientific rigor and reproducibility.
Introduction: The Thiazole Carboxamide Scaffold
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its derivatives have been investigated for efficacy against a wide range of clinical conditions, including cancer, inflammation, and neurological diseases.[1][3] The carboxamide linkage further enhances the potential for specific molecular interactions, making thiazole carboxamides a promising class for targeted drug discovery.
Specifically, derivatives of 2-Isopropylthiazole-4-carboxamide have emerged as potent modulators of key biological targets. This guide will explore their activity in two primary therapeutic areas identified in recent literature: neuroprotection via AMPA receptor modulation and anticancer activity through kinase inhibition.
In Vitro Efficacy: Mechanistic Insights and Comparative Performance
The initial evaluation of any potential therapeutic agent begins with in vitro assays. These controlled experiments are essential for elucidating the mechanism of action and establishing a baseline for potency before advancing to more complex biological systems.
Neuroprotective Activity: Negative Allosteric Modulation of AMPA Receptors
A primary mechanism identified for thiazole carboxamide derivatives is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system, and their dysregulation is implicated in neurological conditions like epilepsy and excitotoxicity-related cell death.[4]
Certain thiazole carboxamides act as Negative Allosteric Modulators (NAMs) , which means they bind to a site on the AMPA receptor distinct from the glutamate binding site to reduce the receptor's activity. This leads to a neuroprotective effect by dampening excessive excitatory signals.[4]
Comparative In Vitro Data for AMPA Receptor Inhibition
A study on a series of thiazole-carboxamide (TC) compounds demonstrated their potent inhibitory effects on various AMPA receptor subunits expressed in HEK293T cells.[4] While the exact 2-isopropyl variant was not specified in this particular series, the data for closely related analogues provide a strong benchmark for the scaffold's potential.
| Compound | Target AMPA Subunit | IC50 (µM) | Key Observation |
| TC-2 | GluA2 | 3.02 | Most potent inhibitor in the series tested.[4] |
| GluA2/3 | 3.04 | Potent, low-micromolar inhibition.[4] | |
| GluA1/2 | 3.1 | Substantial increase (2.5-fold) in deactivation time constant.[4] | |
| GluA1 | 3.20 | Consistent inhibition across subunits.[4] | |
| Riluzole (Alternative) | AMPA Receptors | - | An FDA-approved drug containing a thiazole moiety, known to have neuroprotective properties.[4] |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis
The causality behind using patch-clamp electrophysiology is its ability to provide a direct, real-time measurement of ion channel function. This technique allows researchers to precisely control the cellular environment and measure the electrical currents flowing through AMPA receptors in response to glutamate application, both with and without the test compound. This provides unequivocal evidence of inhibition and allows for detailed kinetic analysis (deactivation, desensitization).
Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are transfected to express specific AMPA receptor subunits (e.g., GluA1, GluA2).
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution that mimics the cell's cytoplasm.
-
Whole-Cell Configuration: A micropipette is sealed onto the membrane of a single transfected cell. A brief suction ruptures the membrane patch, allowing electrical access to the entire cell.
-
Compound Application: A solution containing 10 mM glutamate is applied to the cell for 500 ms to elicit a maximal AMPA receptor current.[4]
-
Inhibition Measurement: The test compound (e.g., a thiazole carboxamide derivative) is co-applied with glutamate. The reduction in the peak current amplitude is measured to determine the degree of inhibition.
-
Data Analysis: Dose-response curves are generated by testing a range of compound concentrations to calculate the IC50 value.[4]
Workflow for In Vitro AMPA Receptor Modulation Assay
Caption: Workflow for assessing AMPA receptor inhibition using patch-clamp.
Anticancer Activity: c-Met Kinase Inhibition
Other thiazole carboxamide derivatives have been designed and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives proliferation and metastasis in various cancers.[5][6]
Comparative In Vitro Data for c-Met Kinase Inhibition
In a comprehensive study, compound 51am emerged as a highly potent c-Met inhibitor, outperforming or matching the positive control, foretinib.
| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (MKN-45 Cells, IC50 in µM) |
| 51am | c-Met | 2.54 | 0.051 |
| 51ak | c-Met | 3.89 | 0.083 |
| 51an | c-Met | 3.73 | 0.076 |
| Foretinib (Control) | c-Met | 3.61 | 0.095 |
Data synthesized from reference[5].
Mechanistically, these compounds were shown to inhibit c-Met phosphorylation, induce cell cycle arrest at the G2/M phase, and promote apoptosis in cancer cells.[5][6]
In Vivo Confirmation: Bridging the Gap to Therapeutic Potential
While in vitro data are foundational, they do not account for the complexities of a living organism, such as absorption, distribution, metabolism, and excretion (ADME). In vivo studies are therefore indispensable for validating the therapeutic potential of a compound. The goal is to establish an In Vitro-In Vivo Correlation (IVIVC), which is a predictive mathematical model describing the relationship between an in vitro property (like inhibitory activity or dissolution rate) and an in vivo response (such as plasma concentration or tumor reduction).[7][8]
3.1. Pharmacokinetic Profile of a Lead Thiazole Carboxamide
A critical in vivo experiment is the pharmacokinetic (PK) study, which measures how a drug is handled by the body over time. A study on compound 51am , the potent c-Met inhibitor, provides an excellent example of a successful transition from in vitro potency to in vivo viability.[5][6]
Experimental Protocol: Murine Pharmacokinetic Study
The choice of a murine model is standard in early-phase drug discovery due to its well-characterized physiology and cost-effectiveness. The inclusion of both intravenous (i.v.) and oral (p.o.) administration routes is crucial for determining absolute bioavailability.
Step-by-Step Protocol:
-
Animal Acclimation: Male BALB/c mice are acclimated to laboratory conditions.
-
Dosing:
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[5]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using specialized software.
Workflow for In Vivo Pharmacokinetic Study
Caption: Standard workflow for a murine pharmacokinetic (PK) study.
The favorable PK profile of 51am demonstrated its potential as a drug candidate, justifying further in vivo efficacy studies (e.g., in tumor xenograft models).[5] This represents a successful, albeit preliminary, correlation: high in vitro potency was followed by a promising in vivo ADME profile.
Correlating Activity: Challenges and Future Directions
Establishing a Level A IVIVC—a point-to-point relationship between in vitro and in vivo data—is the ultimate goal but is often challenging.[7][9] For compounds like thiazole carboxamides targeting intracellular or CNS receptors, the correlation is more complex than for simple oral dosage forms where dissolution is the rate-limiting step.[7][9]
The correlation of activity must consider:
-
Bioavailability: Can the compound reach the target tissue at a sufficient concentration? The PK study of 51am begins to answer this.[5]
-
Target Engagement: Does the compound bind to its intended target (e.g., AMPA receptor or c-Met) in vivo at concentrations shown to be effective in vitro? This often requires more advanced techniques like positron emission tomography (PET) or analysis of downstream biomarkers from tissue samples.
-
Off-Target Effects: In vivo studies can reveal unforeseen side effects not predicted by targeted in vitro assays.[4]
Future research on 2-Isopropylthiazole-4-carboxamide and its analogues should focus on conducting in vivo efficacy studies in relevant animal models of disease (e.g., seizure models for AMPA modulators, tumor xenograft models for c-Met inhibitors).[4][5] These studies are crucial for validating the in vitro hypothesis and establishing a robust correlation between the molecular mechanism and the therapeutic outcome.
Conclusion
The 2-Isopropylthiazole-4-carboxamide scaffold and its derivatives represent a versatile class of bioactive molecules with significant therapeutic potential. In vitro studies have successfully identified potent activity as both negative allosteric modulators of AMPA receptors and inhibitors of the c-Met kinase. The progression of at least one derivative to in vivo pharmacokinetic studies demonstrates a critical step in bridging the gap between laboratory findings and clinical applicability. While a full quantitative IVIVC remains a future goal, the existing data provide a strong qualitative correlation, underscoring the power of this chemical scaffold and paving the way for further development.
References
- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). R Discovery.
- Isopropyl 2-Aminothiazole-4-carboxylate | Research Chemical. (n.d.). Benchchem.
- Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014).
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC.
- Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. (2025). PMC.
- Initial studies on the mechanism of action of a new oncolytic thiazole nucleoside, 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193). (1982). PubMed.
- In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. (2015). Dissolution Technologies.
- Chapter 16.
- In vitro - In vivo Correlation: From Theory to Applic
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.).
Sources
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isopropyl 2-Aminothiazole-4-carboxylate|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
